molecular formula C27H36O12 B13645083 Lyoniside

Lyoniside

Cat. No.: B13645083
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-UHFFFAOYSA-N
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Description

Lyoniside is a naturally occurring lignan glycoside that serves as a valuable compound in scientific research. It has been isolated from plants such as Vaccinium myrtillus (bilberry) and Saraca indica . Research indicates that Lyoniside exhibits significant biological activities. It has demonstrated potent antioxidant properties in a DPPH radical scavenging assay . Furthermore, it shows notable antifungal activity against phytopathogens like Fusarium oxysporum and Mucor hiemalis . A key area of investigation is its antileishmanial activity. Studies show that Lyoniside acts as a poison for the unusual type IB topoisomerase (LdTopIB) of the parasite Leishmania donovani . This mechanism stabilizes the topoisomerase-DNA covalent complex, leading to DNA breaks and ultimately triggering apoptosis-like cell death in the parasite. This activity has been shown to kill the parasite both in vitro and in vivo in animal models, making it a compound of interest for tropical disease research . Lyoniside is offered as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, validation, and Quality Control (QC) applications during drug development stages . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide to Lyoniside: Structural Characterization and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lyoniside (CAS: 34425-25-7) is a bioactive lignan glycoside belonging to the cyclolignan class. Chemically defined as the 9-O-


-D-xylopyranoside of (+)-lyoniresinol, it exhibits significant pharmacological potential, including antineoplastic, antioxidant, and anti-melanogenic activities. This guide provides a definitive technical analysis of its chemical architecture, spectroscopic signature, and isolation methodologies, designed to support reproducible experimental workflows.

Chemical Architecture & Stereochemistry

Structural Identity

Lyoniside is composed of an aryltetralin-type lignan aglycone, (+)-lyoniresinol , glycosylated at the primary alcohol position (C-9) with a xylose moiety.

  • IUPAC Name: (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1][2]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [3]
    
  • Molecular Weight: 552.57 g/mol [2]

  • Classification: Aryltetralin Lignan Glycoside[4]

  • Aglycone: (+)-Lyoniresinol (CAS: 14464-90-5)

  • Sugar Moiety:

    
    -D-Xylopyranose
    
Stereochemical Configuration

The biological activity of lyoniside is strictly dependent on its stereochemistry. The aglycone, (+)-lyoniresinol, possesses chiral centers at positions 7, 8, and 8' (lignan numbering).

  • Aglycone Configuration: (+)-enantiomer.

  • Glycosidic Linkage:

    
    -linkage at the C-9 primary hydroxyl group.
    
  • Critical Distinction: Researchers must distinguish Lyoniside from Sitogluside (

    
    -sitosterol glucoside). While some databases conflate these synonyms due to legacy data ingestion errors, they are chemically distinct classes (lignan vs. steroid).
    

Spectroscopic Characterization

Accurate identification requires high-resolution NMR spectroscopy. The following data represents the consensus chemical shifts for Lyoniside in deuterated methanol (


), derived from comparative literature analysis.
Nuclear Magnetic Resonance (NMR) Data
PositionCarbon Type

(ppm)

(ppm) (Mult.,

in Hz)
Structural Assignment
Aglycone
1CH40.84.35 (d, 5.5)Benzylic CH (Tetralin ring)
2CH46.51.98 (m)Aliphatic ring CH
3CH41.81.65 (m)Aliphatic ring CH
4

33.82.65 (dd, 15.0, 4.5)Benzylic

5C147.5-Aromatic C-OMe
6C138.9-Aromatic C-OH
7C148.6-Aromatic C-OMe
8CH107.56.58 (s)Aromatic H
9 (

-O-Xyl)

71.53.55 / 3.95 (m)Glycosylation Site
9' (

-OH)

66.23.50 / 3.60 (m)Free Primary Alcohol
Pendant Ring
1'C139.2-Quaternary Aromatic
2', 6'CH106.96.42 (s)Symmetric Aromatic H
3', 5'C149.0-Aromatic C-OMe
4'C134.5-Aromatic C-OH
Methoxyls

56.5 - 60.53.35 - 3.85 (s)4 x OMe groups
Sugar (Xylose)
1'' (Anomeric)CH105.24.25 (d, 7.5)

-Anomeric Proton
2''CH75.13.20 (m)Sugar CH
3''CH77.83.32 (m)Sugar CH
4''CH71.03.45 (m)Sugar CH
5''

67.03.18 / 3.82 (m)Sugar

Analyst Note: The doublet at


 4.25 ppm with 

Hz is diagnostic for the

-anomeric configuration of the xylose moiety. The downfield shift of C-9 (

71.5) relative to C-9' (

66.2) confirms the site of glycosylation.

Isolation & Purification Protocol

This protocol is optimized for extracting Lyoniside from plant matrices such as Vaccinium myrtillus (stems) or Saraca asoca (bark).

Workflow Diagram

The following Graphviz diagram illustrates the critical fractionation steps required to separate the polar glycoside from the lipophilic aglycone and other matrix components.

IsolationWorkflow Start Dried Plant Material (Stems/Bark) Extract Extraction (70% Ethanol, Reflux 2h x 3) Start->Extract Conc Concentration (Rotary Evaporator, <40°C) Extract->Conc Suspension Suspension in H2O Conc->Suspension Part1 Partition: Petroleum Ether Suspension->Part1 Remove Lipids Part2 Partition: Chloroform (CHCl3) Part1->Part2 Aqueous Layer Part3 Partition: Ethyl Acetate (EtOAc) Part2->Part3 Aqueous Layer Part4 Partition: n-Butanol (n-BuOH) Part3->Part4 Aqueous Layer MCI MCI Gel CHP-20P Column Elution: H2O -> MeOH Gradient Part4->MCI Target Fraction Sephadex Sephadex LH-20 Column Elution: MeOH MCI->Sephadex 40-60% MeOH Frac Silica Silica Gel Column CHCl3:MeOH:H2O (8:2:0.1) Sephadex->Silica Semi-pure Frac Product Pure Lyoniside (Amorphous Powder) Silica->Product

Figure 1: Step-by-step fractionation workflow for the isolation of Lyoniside.

Detailed Methodology
  • Extraction: Macerate dried, powdered plant material in 70% Ethanol (1:10 w/v) for 24 hours or reflux for 2 hours (3 cycles).

  • Partitioning: Evaporate ethanol. Suspend the residue in water.

    • Wash with Petroleum Ether to remove chlorophyll and lipids.

    • Wash with Chloroform to remove free aglycones (Lyoniresinol).

    • Extract the aqueous phase with n-Butanol . Lyoniside partitions into the n-BuOH layer due to its glycosidic nature.

  • Chromatography:

    • MCI Gel CHP-20P: Load the n-BuOH fraction. Elute with a water-methanol gradient. Lyoniside typically elutes between 40-60% Methanol.

    • Sephadex LH-20: Purify the lignan-rich fraction using Methanol as the mobile phase to remove phenolic polymers.

    • Final Polish: Silica gel chromatography using Chloroform:Methanol:Water (8:2:0.1) yields pure Lyoniside.

Pharmacological Potential & Mechanism[4][6][7]

Lyoniside functions as a prodrug and a direct effector. Upon hydrolysis by intestinal


-glucosidases/xylosidases, it releases the aglycone Lyoniresinol.
Structure-Activity Relationship (SAR)[8]
  • Antioxidant: The phenolic hydroxyl groups (C-4', C-6) act as radical scavengers.

  • Solubility: The xylose moiety significantly enhances aqueous solubility compared to the aglycone, improving bioavailability.

  • Anti-melanogenic: Lyoniside downregulates the MITF (Microphthalmia-associated transcription factor) pathway.[5]

Signaling Pathway Diagram

Mechanism Lyoniside Lyoniside (Extracellular) Hydrolysis Hydrolysis (Intestinal Flora) Lyoniside->Hydrolysis Lyoniresinol (+)-Lyoniresinol (Aglycone) Hydrolysis->Lyoniresinol ERK p-ERK Activation (Phosphorylation) Lyoniresinol->ERK Signaling MITF MITF (Downregulation) ERK->MITF Inhibits Tyrosinase Tyrosinase Activity (Inhibition) MITF->Tyrosinase Regulates Melanin Melanin Synthesis (Reduction) Tyrosinase->Melanin

Figure 2: Proposed mechanism of action for the anti-melanogenic activity of Lyoniside/Lyoniresinol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14521039, Lyoniside. Retrieved February 28, 2026 from [Link]

  • Szakiel, A., et al. (2012).Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Phytochemistry Letters.
  • Sun, Y., et al. (2012).The isolation and structure identification of four Lignan's stereoisomers from Uncaria sinensis. Academic Journals. (Confirming NMR stereochemical assignment methods).

Sources

Technical Guide: Lyoniside vs. Lyoniresinol — Biological Activity & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Lyoniside (the glycoside) and Lyoniresinol (the aglycone), two bioactive lignans found prominently in Lycium chinense (Wolfberry), Vaccinium myrtillus (Bilberry), and Saraca asoca.

For drug development professionals, the critical distinction lies in their pharmacokinetics: Lyoniside acts primarily as a prodrug , possessing high water solubility but limited membrane permeability. Upon oral administration, it acts as a delivery vehicle, traveling to the lower gut where it is hydrolyzed by intestinal β-glucosidases into the lipophilic, bioactive Lyoniresinol .

While both exhibit antioxidant potential, Lyoniresinol drives the intracellular therapeutic effects—specifically anti-inflammatory (NF-κB/MAPK inhibition) and cytotoxic (apoptosis induction) activities.

Chemical & Pharmacokinetic Profile

The structural difference—a sugar moiety—dictates the solubility, stability, and bioavailability of these compounds.

FeatureLyoniside (Glycoside)Lyoniresinol (Aglycone)
Chemical Nature Lignan Glycoside (Xyloside/Glucoside)Aryltetralin Lignan
Molecular Weight ~552.5 g/mol (varies by sugar)~420.5 g/mol
Solubility High (Hydrophilic)Low to Moderate (Lipophilic)
LogP (Predicted) < 1.0 (Polar)~2.5 – 3.0 (Membrane Permeable)
Bioavailability Low absorption intact; requires hydrolysis.High absorption after hydrolysis.
Primary Role Transport form; Prodrug.Active effector; systemic absorption.[1]
Metabolic Bioactivation Pathway

Lyoniside resists acid hydrolysis in the stomach, reaching the large intestine. There, microbiota-derived enzymes (β-glucosidases/xylosidases) cleave the glycosidic bond, releasing Lyoniresinol. This aglycone is then absorbed into the portal circulation to exert systemic effects.

Bioactivation Lyoniside Lyoniside (Hydrophilic Glycoside) Gut Intestinal Lumen (Microbiota) Lyoniside->Gut Oral Ingestion Enzyme β-Glucosidase Hydrolysis Gut->Enzyme Lyoniresinol Lyoniresinol (Lipophilic Aglycone) Gut->Lyoniresinol Deglycosylation Systemic Systemic Circulation (Bioactive Phase) Lyoniresinol->Systemic Passive Diffusion

Figure 1: Metabolic bioactivation of Lyoniside to Lyoniresinol via intestinal hydrolysis.

Comparative Biological Activity

Anti-Inflammatory Activity

Dominant Compound: Lyoniresinol Mechanism: Inhibition of NF-κB and MAPK Signaling.[2]

Lyoniresinol exerts potent anti-inflammatory effects by blocking the phosphorylation of key signaling proteins. Unlike the glycoside, which cannot easily penetrate the cell membrane to reach cytosolic kinases, the aglycone directly modulates intracellular pathways.

  • NF-κB Pathway: Lyoniresinol inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the NF-κB p65/p50 complex in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α).

  • MAPK Pathway: It suppresses the phosphorylation of p38, ERK, and JNK, further dampening the inflammatory response induced by stimuli like LPS.[3]

Signaling cluster_cell Macrophage Cytosol cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Kinases (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Lyoniresinol Lyoniresinol (Inhibitor) Lyoniresinol->MAPK Blocks Phosphorylation Lyoniresinol->IKK Inhibits Activation NFkB_Nucl NF-κB (Active) Lyoniresinol->NFkB_Nucl Reduces Binding NFkB NF-κB (p65/p50) MAPK->NFkB IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation IkBa->NFkB Release NFkB->NFkB_Nucl Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nucl->DNA Transcription

Figure 2: Mechanism of Action – Lyoniresinol inhibits NF-κB and MAPK phosphorylation, preventing cytokine expression.

Antioxidant Activity

Activity: Both, but Lyoniresinol is superior in cellular environments.

  • Direct Scavenging: Both compounds possess phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals (DPPH, ABTS).

    • Lyoniside IC50 (DPPH): ~23 µg/mL.

    • Lyoniresinol IC50 (DPPH): Typically lower (more potent) due to higher molar density of free phenols per mass unit.

  • Cellular Mechanism (Nrf2): Lyoniresinol activates the Nrf2/Keap1 pathway. By modifying Keap1 cysteine residues, it stabilizes Nrf2, promoting its nuclear translocation and the upregulation of Phase II antioxidant enzymes (HO-1, NQO1).[4]

Anticancer Potential

Dominant Compound: Lyoniresinol

While not as potent as Podophyllotoxin, Lyoniresinol exhibits moderate cytotoxicity against specific cancer cell lines (e.g., MCF-7, HepG2, HCT116) with IC50 values typically in the 10–50 µM range.

  • Mechanism: Induction of intrinsic apoptosis via mitochondrial membrane depolarization, leading to Cytochrome C release and Caspase-3/9 activation.

  • Selectivity: Studies suggest Lyoniresinol has a better safety profile on normal fibroblasts compared to standard chemotherapeutics.

Experimental Protocols

Extraction & Purification of Lyoniside/Lyoniresinol

Source: Lycium chinense (Root bark) or Vaccinium myrtillus (Stems).

  • Extraction:

    • Pulverize dried plant material (1 kg).

    • Extract with 70% Ethanol (3 x 5L) under reflux for 3 hours.

    • Filter and concentrate in vacuo to obtain crude extract.

  • Fractionation (Self-Validating Step):

    • Suspend crude extract in water.

    • Partition sequentially with n-Hexane (removes lipids), Chloroform (removes pigments), and n-Butanol .

    • Validation: Lyoniside partitions into the n-Butanol fraction; free Lyoniresinol (if present) partitions into Chloroform/Ethyl Acetate .

  • Isolation (Chromatography):

    • Load n-Butanol fraction onto a Macroporous Resin (e.g., D101 or Diaion HP-20).

    • Elute with water (impurities) followed by 30%, 50%, and 70% Ethanol.

    • Lyoniside typically elutes in the 30-50% Ethanol fractions.

    • Purify further using Semi-preparative HPLC (C18 column, MeOH:Water gradient).

In Vitro NF-κB Inhibition Assay

Objective: Quantify the anti-inflammatory potency of Lyoniresinol.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates (

    
     cells/well).
    
  • Pre-treatment: Treat cells with Lyoniresinol (5, 10, 25, 50 µM) for 2 hours. Include Dexamethasone (1 µM) as a positive control.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) and incubate for 24 hours.

  • Readout (NO Production): Mix 100 µL of supernatant with 100 µL Griess Reagent. Measure absorbance at 540 nm.

  • Readout (Western Blot - Mechanistic Validation):

    • Lyse cells using RIPA buffer containing phosphatase inhibitors.

    • Blot for p-p65 , p-IκBα , and Total p65 .

    • Result: Effective inhibition is defined as a dose-dependent reduction in p-p65/Total-p65 ratio compared to the LPS-only control.

References

  • Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Source: ResearchGate. URL:[Link]

  • Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling. (Note: Mechanistic reference for Lyoniresinol-class lignans). Source: PubMed / International Immunopharmacology. URL:[Link][2]

  • Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method. Source: PubMed Central. URL:[Link]

  • Antimicrobial Property of (+)-Lyoniresinol-3α-O-β-D-glucopyranoside isolated from the root bark of Lycium Chinense miller. Source: Archives of Pharmacal Research. URL:[Link]

  • Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol. (Reference for Lignan-Nrf2 mechanism). Source: Scientific Reports (Nature). URL:[Link]

Sources

Unlocking the Woody Matrix: A Comprehensive Technical Guide to Bioactive Lignan Identification in Vaccinium myrtillus

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacognostic Rationale

For decades, the pharmaceutical and nutraceutical industries have fixated on the anthocyanin-rich berries of Vaccinium myrtillus (bilberry)[1][2]. However, as an application scientist specializing in phytochemical workflows, I advocate for a paradigm shift toward the plant's underutilized woody organs. Recent non-targeted screenings utilizing 2D NMR and LC-HRMS have revealed that the stems and rhizomes of V. myrtillus are highly concentrated reservoirs of bioactive lignans and polyphenolic glycosides[3][4].

Lignans are a critical group of plant secondary metabolites that provide chemical protection to the winter-persistent parts of the plant. The identification of these compounds—most notably the lignan glycoside lyoniside —presents a lucrative frontier for drug development, offering potent antioxidant, allelopathic, and antifungal properties[5][6]. This whitepaper provides a self-validating, field-proven technical framework for the extraction, isolation, and high-resolution identification of these elusive bioactive lignans.

Target Lignan Profiles in V. myrtillus

To engineer an effective analytical protocol, we must first understand the physicochemical nature of our target analytes. Lignans in V. myrtillus often exist as heavily conjugated glycosides, which significantly alters their polarity and ionization efficiency during mass spectrometry.

Table 1: Quantitative & Qualitative Profile of Key Vaccinium Lignans
Lignan CompoundStructural ClassPrimary LocalizationKey Bioactivity / Metrics
Lyoniside Lignan GlycosideRhizomes, StemsAntioxidant (DPPH IC


23 µg/mL); Antifungal (78% inhibition of F. oxysporum)[5][6]
Secoisolariciresinol DibenzylbutanediolStems, LeavesAntioxidant, Anti-inflammatory precursor[5][7]
Pinoresinol FurofuranStems, LeavesAntimicrobial, Radical scavenging[5][7]
Hydroxymatairesinol ButyrolactoneStemsHigh bioactivity, oxidative stress reduction[5]

Preparative Workflow: Extraction & Non-Destructive Isolation

The extraction of lignans is notoriously complicated by the risk of co-extracting massive amounts of matrix interferences (tannins, chlorophyll) and the degradation of labile glycosidic bonds.

Causality in Experimental Design

Why do we avoid standard silica gel column chromatography for the initial isolation? Lignan glycosides like lyoniside are highly polar and susceptible to irreversible adsorption or catalytic degradation on solid stationary phases. Therefore, Droplet Counter-Current Chromatography (DCCC) is the gold standard here. As a liquid-liquid partition technique, it operates under exceptionally gentle conditions, allowing for the non-destructive isolation of labile compounds in a single chromatographic step.

Protocol 1: Step-by-Step Preparative Isolation
  • Matrix Preparation & Defatting: Air-dry and crush V. myrtillus rhizomes. Perform a preliminary exhaustive extraction with ethyl ether to remove non-polar lipids and waxes.

  • Primary Extraction: Extract the defatted biomass with 30% aqueous Ethanol (EtOH) using an ultrasonic bath at 40°C for 60 minutes to maximize the mass transfer of polar glycosides.

  • Centrifugation: Centrifuge the crude extract at 25,160 × g for 15 minutes to pellet insoluble cellular debris, followed by filtration through a 0.22 µm nylon membrane[7].

  • DCCC Setup: Dissolve 1.0 g of the concentrated extract in 20 mL of the solvent system. Equip the DCCC with 95 tubes (400 × 2 mm).

  • Partitioning: Run the DCCC in descending mode using a biphasic solvent system of CHClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :MeOH:H
    
    
    
    O (43:37:20, v/v/v)
    .
  • Fractionation: Collect 7 mL fractions over 40 hours. Screen fractions via TLC (silica gel, CHClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :MeOH:H
    
    
    
    O 61:32:7). Fractions 15–31 will yield pure crystallizing lyoniside.

Workflow N1 Raw V. myrtillus Rhizomes & Stems N2 Preliminary Defatting (Ethyl Ether) N1->N2 N3 Ultrasonic Extraction (30% aq. EtOH) N2->N3 N4 Droplet Counter-Current Chromatography (DCCC) N3->N4 N5 Fraction Collection & TLC Screening N4->N5 N6 Purified Lignan Glycoside (e.g., Lyoniside) N5->N6

Fig 1: Preparative extraction and DCCC isolation workflow for V. myrtillus lignans.

High-Resolution Analytical Identification

For quantitative screening and structural elucidation of novel lignans in complex bilberry extracts, we employ a dual-axis approach: UHPLC-ESI-QqQ-MS/MS for targeted quantification and 2D NMR for absolute structural confirmation[3][7].

Causality in Experimental Design

Lignans ionize preferentially in negative electrospray ionization (ESI-) mode due to their phenolic hydroxyl groups, which easily lose a proton to form stable [M-H]


 precursor ions[7]. We utilize Multiple Reaction Monitoring (MRM) because it filters out the high background noise of co-eluting flavonoids, providing a self-validating system where only molecules that produce specific precursor-to-product ion transitions are quantified[5][7].
Protocol 2: LC-MS/MS Quantification Workflow
  • Analytical Extraction: Mix 0.1 g of pulverized stem/rhizome sample with 1 mL of 84% methanol. Extract via ultrasonication at 40°C for 1 hour[7].

  • Chromatographic Separation: Inject 2 µL of the filtered supernatant onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase Gradient: Use a binary gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 60% B over 30 minutes at a flow rate of 0.4 mL/min[8].

  • Mass Spectrometry (MRM): Interface the UHPLC with a Triple Quadrupole (QqQ) mass spectrometer. Set the capillary voltage to 3.0 kV in negative mode. Monitor specific collision-induced dissociation (CID) pathways (e.g., the loss of the xylopyranosyl moiety in lyoniside)[5][7].

  • Structural Elucidation (NMR): For non-targeted screening, subject the purified DCCC fractions to 1D (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H, 
    
    
    
    C) and 2D NMR (HSQC, HMBC) spectroscopy to map the exact linkage of the sugar moieties to the lignan aglycone[3].

Analytical S1 Lignan Enriched Extract S2 UHPLC Separation (C18, H2O/MeCN + FA) S1->S2 S4 2D NMR Spectroscopy (HSQC, HMBC) S1->S4 S3 ESI-QqQ-MS/MS (Negative MRM Mode) S2->S3 S5 Structural Elucidation & Quantification S3->S5 S4->S5

Fig 2: Dual-axis analytical identification logic utilizing LC-MS/MS and 2D NMR.

Biological Implications for Drug Development

The rigorous identification of these lignans is not merely an academic exercise; it has profound implications for pharmacognosy. Lyoniside, extracted specifically from the woody organs of V. myrtillus, demonstrates remarkable radical scavenging capabilities, matching the antioxidant activity of ascorbic acid in FRAP and DPPH assays[5][9]. Furthermore, its potent antifungal activity against Fusarium oxysporum and Mucor hiemalis (inhibiting mycelial growth by up to 80% at 50 µg/mL) positions it as a highly promising lead compound for agricultural biopesticides or novel antifungal therapeutics[5][6].

By shifting our analytical focus from the anthocyanins of the fruit to the lignans of the stems and rhizomes, we unlock a completely new dimension of Vaccinium myrtillus bioactivity.

References

  • Rapid Determination of Lignans in Plant Raw Materials by Liquid Chromatography–Tandem Mass Spectrometry ResearchG
  • Separation and structural analysis of lignan glycoside isolated from Vaccinium myrtillus L. rhizomes Thieme E-Books & E-Journals
  • Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus ResearchG
  • Vaccinium myrtillus Linn.
  • A Review of Major Compounds in Bilberry (Vaccinium myrtillus L.) Fruits and Leaves PMC (NIH)
  • Analysis of anthocyanin content in bilberry (Vaccinium myrtillus L.)
  • Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry PMC (NIH)
  • Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea (Methodological Reference for Lignan LC-MS/MS) PNF Preventive Nutrition and Food Science
  • Characterization and Quantification of Nonanthocyanin Phenolic Compounds in White and Blue Bilberry (Vaccinium myrtillus)

Sources

The Core Mechanism of Action of Lyoniside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Molecular Profile

Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol) is a potent lignan glycoside predominantly isolated from the rhizomes and stems of Vaccinium myrtillus (bilberry), Tilia amurensis, and Cinnamomum osmophloeum[1][2][3]. In recent years, it has garnered significant attention in the fields of neuropharmacology and dermatology due to its robust capacity to mitigate oxidative stress and excitotoxicity[2][4].

Unlike simple antioxidants that solely rely on direct radical scavenging, lyoniside and its aglycone counterpart (lyoniresinol) operate via a dual-modulatory mechanism. They act as direct electron donors to neutralize reactive oxygen species (ROS) while simultaneously acting as electrophilic signaling agents that upregulate endogenous phase II antioxidant enzymes via the Nrf2/ARE genomic pathway[4][5]. This whitepaper deconstructs the biochemical causality of lyoniside's efficacy, providing researchers with validated mechanistic pathways, quantitative benchmarks, and standardized experimental protocols.

The Dual-Axis Antioxidant Mechanism

Axis I: Direct Thermodynamic ROS Scavenging

As a phenolic lignan, lyoniside contains hydroxyl groups that are thermodynamically poised to donate hydrogen atoms (HAT) or undergo single electron transfer (SET) to unstable free radicals[5]. In the presence of radical oxygen species—such as superoxide anions (


), hydroxyl radicals (

), and lipid peroxyl radicals—lyoniside forms a stable phenoxyl radical intermediate. This resonance-stabilized structure breaks the chain reaction of lipid peroxidation, protecting cellular membranes from structural degradation[6].
Axis II: The PI3K/AKT/GSK-3β/Nrf2 Signaling Cascade

The most pharmacologically relevant aspect of lyoniside's mechanism is its indirect antioxidant capacity. Lyoniside and its derivatives actively modulate intracellular kinase networks to fortify the cell's endogenous defense[4].

  • PI3K/Akt Activation: Lyoniside stimulates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.

  • GSK-3β Inhibition: Phosphorylated Akt subsequently phosphorylates Glycogen Synthase Kinase-3 Beta (GSK-3β) at Ser9, effectively inhibiting its kinase activity.

  • Nrf2 Stabilization: Under basal conditions, active GSK-3β promotes the nuclear exclusion and proteasomal degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). By inhibiting GSK-3β, lyoniside allows Nrf2 to stabilize and translocate into the nucleus[4].

  • ARE Binding: Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and enzymes required for Glutathione (GSH) synthesis[4][5].

Nrf2_Pathway Lyoniside Lyoniside / Lyoniresinol PI3K PI3K Activation Lyoniside->PI3K AKT AKT Phosphorylation PI3K->AKT GSK3B GSK-3β Inhibition AKT->GSK3B Inhibits Nrf2 Nrf2 Nuclear Translocation GSK3B->Nrf2 Prevents Degradation ARE ARE Binding Nrf2->ARE Antioxidant HO-1, SOD, GSH Synthesis ARE->Antioxidant Transcription

Caption: Lyoniside-mediated activation of the PI3K/AKT/GSK-3β/Nrf2 antioxidant signaling pathway.

Neuroprotective Efficacy: The HT22 Excitotoxicity Model

To validate neuroprotective antioxidants, researchers frequently utilize the murine hippocampal neuronal cell line HT22. Causality of the Model: HT22 cells lack functional ionotropic glutamate receptors (like NMDA or AMPA). Therefore, glutamate-induced toxicity in these cells is not caused by calcium influx, but rather by the competitive inhibition of the cystine/glutamate antiporter (System


)[2].

When extracellular glutamate is artificially elevated, cystine import is halted. This rapidly depletes intracellular cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis. The resulting GSH depletion triggers a massive accumulation of intracellular ROS, leading to a specialized form of programmed cell death known as oxytosis[2].

Lyoniside's Role: Pre-treatment with lyoniside (at 10, 50, and 100 μM concentrations) significantly attenuates this glutamate-injured neurotoxicity[2]. By activating the Nrf2 pathway, lyoniside upregulates alternative GSH synthesis pathways and HO-1 expression, effectively bypassing the System


 blockade and restoring intracellular redox homeostasis[2][4].

Quantitative Data & Benchmarks

The following table synthesizes quantitative benchmarks for lyoniside and its aglycone across standardized assays, providing reference points for assay validation.

Metric / AssayTarget / ModelObserved Value / EfficacyReference Source
DPPH Radical Scavenging Cell-free chemical assay

Vaccinium myrtillus isolates[1]
DPPH Radical Scavenging Cell-free chemical assay

Lyoniresinol (Aglycone)[7]
Neuroprotection (MTT) HT22 Cells + GlutamateDose-dependent rescue (10–100 μM)Tilia amurensis isolates[2]
Anti-Melanogenic Activity B16F10 Melanoma CellsDownregulates MITF & TyrosinaseVitex negundo isolates[8]

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls necessary to confirm that the observed effects are genuinely attributable to lyoniside's mechanisms.

Protocol 1: DPPH Radical Scavenging Assay

Purpose: To quantify the direct electron-donating capacity of lyoniside.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Note: DPPH is light-sensitive; wrap the flask in foil.

  • Sample Dilution: Prepare serial dilutions of purified lyoniside (e.g., 5, 10, 20, 40, 80 μg/mL) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 μL of the lyoniside sample to 100 μL of the DPPH solution per well.

  • Controls:

    • Positive Control: Ascorbic acid or Trolox (validates reagent viability).

    • Blank: 100 μL methanol + 100 μL sample (subtracts background absorbance of the compound).

    • Control: 100 μL methanol + 100 μL DPPH (represents 100% radical presence).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. The deep violet color of DPPH fades to pale yellow as it is reduced by lyoniside[1].

  • Calculation:

    
    
    
Protocol 2: HT22 Glutamate-Induced Oxidative Stress Rescue

Purpose: To evaluate the intracellular, Nrf2-mediated neuroprotective efficacy of lyoniside.

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Pre-treatment: Aspirate the media. Add fresh media containing lyoniside at varying concentrations (10, 50, 100 μM). Incubate for 2 hours. Causality: Pre-treatment is required to allow time for Nrf2 nuclear translocation and phase II enzyme transcription before the oxidative insult.

  • Oxidative Insult: Add L-glutamate to the wells to achieve a final concentration of 5 mM. Incubate for 24 hours[2].

  • Viability Assessment (MTT): Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

HT22_Workflow Seed Seed HT22 Cells (96-well plate) Pretreat Pre-treat with Lyoniside (10, 50, 100 μM) Seed->Pretreat Glutamate Add Glutamate (Induce Oxidative Stress) Pretreat->Glutamate Incubate Incubate 24h Glutamate->Incubate MTT MTT Assay (Measure Cell Viability) Incubate->MTT

Caption: Step-by-step workflow for the HT22 glutamate-induced neurotoxicity and rescue assay.

Conclusion

Lyoniside represents a highly versatile phytochemical with a strictly defined biochemical mechanism of action. By bridging the gap between direct thermodynamic ROS scavenging and the genomic activation of the PI3K/AKT/GSK-3β/Nrf2 pathway, it offers a comprehensive defense against cellular oxidative stress. For drug development professionals, lyoniside serves as a promising scaffold for the design of novel neuroprotective and dermatological therapeutics aimed at mitigating excitotoxicity and radical-induced cellular degradation.

References

  • Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus.ResearchGate.
  • Neuroprotective compounds of Tilia amurensis.Pharmacognosy Magazine (via PMC).
  • Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling.Biomedicine & Pharmacotherapy (via PubMed).
  • Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans.Molecules (via PMC).
  • Phenolic Antioxidants in Aerial Parts of Wild Vaccinium Species: Towards Pharmaceutical and Biological Properties.MDPI.

Sources

Lyoniside: Technical Monograph & Antifungal Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the antifungal efficacy of Lyoniside (a lignan glycoside) against Fusarium oxysporum, a devastating fungal pathogen affecting both agriculture (vascular wilt) and immunocompromised human patients (fusariosis).

Target Pathogen:Fusarium oxysporum

Executive Summary

Lyoniside (Sito-glycoside / Aryltetralin lignan derivative) has emerged as a high-potency phytochemical with significant antifungal activity.[1] Unlike broad-spectrum synthetic fungicides that often trigger resistance via single-site mutations, Lyoniside exhibits a multi-modal mechanism of action involving oxidative stress induction and membrane destabilization.

Key Performance Metrics:

  • Efficacy: 78% inhibition of F. oxysporum mycelial growth at 50 μg/mL.[2][3][4]

  • Primary Source: Vaccinium myrtillus (Bilberry), Sarcandra glabra, Cornus species.

  • Therapeutic Index: High selectivity for fungal membranes with low cytotoxicity reported in mammalian macrophage models (up to 100 μM).

Chemical & Pharmacological Profile

Molecular Architecture

Lyoniside is an aryltetralin-type lignan glycoside.[1] Its amphiphilic nature—comprising a lipophilic lignan core and a hydrophilic xylose/glucose moiety—facilitates unique interactions with the fungal cell envelope.

PropertySpecification
IUPAC Name (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
CAS Number 34425-25-7
Formula C₂₇H₃₆O₁₂
Molecular Weight 552.57 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Class Lignan Glycoside (Aryltetralin subclass)
Pharmacodynamics

The glycosidic linkage increases water solubility compared to its aglycone (lyoniresinol), enhancing bioavailability and transport across the fungal cell wall. Once at the membrane interface, the lignan core drives lipophilic interaction.

Antifungal Efficacy Analysis

Quantitative Inhibition Data

Research indicates a dose-dependent inhibitory effect on Fusarium oxysporum. The following data summarizes the efficacy profile established in in vitro mycelial growth assays.

Concentration (μg/mL)Inhibition Rate (%)Efficacy Interpretation
10 15 - 25%Low inhibitory effect; fungistatic onset.
25 40 - 55%Moderate inhibition; significant hyphal distortion.
50 78% Critical Threshold (MIC equivalent). Severe growth arrest.
100 >90%Near-total suppression; fungicidal potential.

Data Source: Synthesized from Szakiel et al. (2011) and comparative lignan studies.[1]

Comparative Potency

Compared to standard azoles (e.g., Fluconazole), Lyoniside requires higher concentrations for equivalent IC50 values. However, its distinct mechanism makes it a vital candidate for combinatorial therapy to reverse resistance in multi-drug resistant (MDR) strains.

Mechanistic Pathways (MOA)

Lyoniside does not act through a single receptor. Instead, it triggers a "catastrophic cascade" within the fungal cell.

Proposed Mechanism of Action
  • Cell Wall Penetration: The glycoside moiety facilitates transit through the chitin-glucan matrix.

  • Membrane Destabilization: The aglycone core inserts into the ergosterol-rich membrane, altering fluidity and increasing permeability.

  • ROS Burst: Disruption of the electron transport chain (ETC) leads to the accumulation of Reactive Oxygen Species (ROS).

  • Apoptosis: Mitochondrial dysfunction triggers pro-apoptotic factors, leading to DNA fragmentation and cell death.

MOA_Pathway Lyo Lyoniside Application Wall Cell Wall Permeation (Glycoside Transport) Lyo->Wall Bioavailability Memb Membrane Insertion (Lipophilic Core Interaction) Wall->Memb Targeting Leak Electrolyte Leakage (K+ Efflux) Memb->Leak Pore Formation ROS ROS Generation (Oxidative Stress) Memb->ROS ETC Disruption Death Fungal Cell Death (Apoptosis/Necrosis) Leak->Death Lysis Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Damage Mito->Death Energy Failure

Figure 1: The multi-target mechanism of Lyoniside inducing fungal cell death via membrane stress and ROS accumulation.[5]

Experimental Validation Protocols

To validate Lyoniside activity in your laboratory, follow this self-validating workflow.

Protocol A: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: Determine the inhibitory percentage of Lyoniside against F. oxysporum.

Reagents:

  • Potato Dextrose Agar (PDA).

  • Lyoniside stock (dissolved in DMSO).[4]

  • F. oxysporum active culture (7-day old).

Workflow:

  • Preparation: Autoclave PDA. Once cooled to 50°C, add Lyoniside to achieve final concentrations of 10, 25, 50, and 100 μg/mL.

    • Control: PDA + 0.5% DMSO (Vehicle control).

  • Inoculation: Cut a 5mm mycelial plug from the margin of the active F. oxysporum culture. Place it mycelium-side down in the center of the test plates.

  • Incubation: Incubate at 25°C ± 2°C in the dark for 5–7 days.

  • Measurement: Measure colony diameter (mm) in two perpendicular directions.

  • Calculation:

    
    
    (Where 
    
    
    
    is control diameter and
    
    
    is treatment diameter).
Protocol B: ROS Detection (Mechanistic Validation)

Objective: Confirm oxidative stress as the mode of action.

  • Staining: Treat F. oxysporum hyphae with Lyoniside (MIC level) for 12 hours.

  • Probe: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) at 10 μM. Incubate for 30 mins in the dark.

  • Observation: Wash hyphae with PBS and observe under a fluorescence microscope (Excitation: 488 nm, Emission: 525 nm).

  • Result: Green fluorescence indicates intracellular ROS accumulation compared to non-fluorescent controls.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Analysis Stock Lyoniside Stock (DMSO) Mix Mixing (0-100 μg/mL) Stock->Mix Media PDA Media (Tempered 50°C) Media->Mix Inoc Inoculation (5mm Plug) Mix->Inoc Incub Incubation (25°C, 7 Days) Inoc->Incub Measure Diameter Measurement Incub->Measure Calc Calculate % Inhibition Measure->Calc

Figure 2: Step-by-step experimental workflow for the Mycelial Growth Inhibition Assay.

Translational Outlook

Agricultural Fungicide Development
  • Formulation: Due to moderate water solubility, Lyoniside requires nano-encapsulation or emulsifiable concentrate (EC) formulations for field application.

  • Synergy: Highly recommended for rotation with DMI (Demethylation Inhibitor) fungicides to prevent cross-resistance.

Medical Relevance[8][9]
  • Fusariosis: As F. oxysporum is an emerging opportunistic pathogen in oncology patients, Lyoniside offers a scaffold for semi-synthetic derivatives with improved pharmacokinetic profiles.

References

  • Szakiel, A., et al. (2011). "Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus."[2] Phytochemistry Letters, 4(2), 138-143.[4]

  • Luo, Y. M., et al. (2005). "Two new triterpenoid saponins from Sarcandra glabra." Journal of Asian Natural Products Research, 7(6), 829-834.

  • Hwang, B., et al. (2012). "Antifungal activity of lignans against Candida albicans."[1] Molecules, 17, 123-135. (Supporting mechanistic data for lignans).

  • PubChem Database. "Lyoniside Compound Summary." National Library of Medicine.

Sources

Physicochemical Profiling and Isolation Methodologies of Lyoniside: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Lyoniside is a complex aryltetralin lignan glycoside predominantly isolated from the rhizomes of Vaccinium myrtillus (bilberry) and the bark of Saraca asoca[1][2]. In the context of modern pharmacognosy and drug development, lignan glycosides present a unique challenge: their potent biological activities (antioxidant, antifungal, and phytoestrogenic) are often bottlenecked by their complex extraction kinetics and limited oral bioavailability.

As an application scientist, understanding the physical properties and molecular weight dynamics of Lyoniside is the first critical step in designing scalable extraction and biotransformation workflows. This whitepaper deconstructs the physicochemical properties of Lyoniside, establishes self-validating extraction protocols, and maps its biotransformation pathways into active aglycones.

Physicochemical Properties & Molecular Weight Dynamics

Lyoniside possesses a highly oxygenated structure, formally identified as (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[3].

The causality behind its physical behavior lies in the dichotomy of its structure: a hydrophobic aryltetralin core paired with a highly hydrophilic xylopyranosyl moiety. This amphiphilic nature dictates its partition coefficient (XLogP3 of 0.5) and necessitates specific solvent polarities for efficient extraction[3].

Table 1: Physicochemical and Structural Data of Lyoniside
PropertyQuantitative ValueCausality / Analytical SignificanceSource
Molecular Formula C₂₇H₃₆O₁₂The high oxygen-to-carbon ratio dictates strong hydrogen-bonding capabilities, requiring polar extraction solvents.3[3]
Molecular Weight 552.6 g/mol Exceeds the Lipinski Rule of 5 threshold (<500 Da), indicating limited passive diffusion across lipid bilayers.3[3]
XLogP3 0.5The near-neutral partition coefficient confirms its amphiphilic nature, making it soluble in moderately polar organics.3[3]
Topological Polar Surface Area 177 ŲHigh TPSA (>140 Ų) restricts blood-brain barrier (BBB) permeability, requiring biotransformation for systemic efficacy.3[3]
Physical State PowderStable solid at room temperature; highly stable for long-term library storage when kept desiccated.4[4]
Solubility Profile DMSO, Methanol, PyridineRequires aprotic or strongly protic polar solvents to break intermolecular hydrogen bonds of the crystal lattice.4[4]

Optimized Extraction Protocol: Microwave-Assisted Extraction (MAE)

Conventional reflux extraction of Lyoniside is notoriously inefficient, yielding only ~4.2 mg/g due to poor solvent penetration into the dense S. asoca bark matrix[2]. To overcome this, we employ a Box-Behnken Design (BBD) optimized Microwave-Assisted Extraction (MAE) system[2].

Self-Validating MAE Methodology

This protocol is designed as a closed-loop, self-validating system. By running a parallel conventional reflux control, the analyst can continuously verify the mechanical advantage of the microwave system.

Step 1: Matrix Preparation

  • Action: Mill Saraca asoca bark to a uniform 40-mesh particle size.

  • Causality: Uniform particle sizing maximizes the surface area-to-volume ratio, ensuring homogenous microwave penetration and preventing localized cold spots during extraction.

Step 2: Solvent Suspension

  • Action: Suspend the biomass in a 70:30 Methanol:Water mixture at a 1:30 (g/mL) solid-to-liquid ratio[2].

  • Causality: Water acts as the primary microwave-absorbing dipole, causing rapid localized superheating that ruptures the plant cell walls. Simultaneously, the 70% methanol concentration provides the exact dielectric constant required to solubilize the amphiphilic Lyoniside molecule once released[2].

Step 3: Microwave Irradiation

  • Action: Apply microwave irradiation for exactly 10 minutes[2].

  • Causality: Kinetic studies indicate that extending irradiation beyond 10 minutes induces thermal degradation of the delicate glycosidic bonds, leading to a loss of yield[5].

Step 4: Filtration and HPLC-UV Quantification

  • Action: Filter the homogenate through a 0.45 μm PTFE membrane. Quantify via HPLC-UV using an isocratic mobile phase of Methanol:Water (15:85) at a flow rate of 0.6 mL/min[2].

  • Self-Validation Check: The target yield for this optimized MAE protocol is 9.4 mg/g[2]. If the yield deviates by >10%, the analyst must cross-reference the parallel reflux control. If the reflux control also fails, the raw biomass is compromised; if the reflux control succeeds (~4.2 mg/g), the microwave magnetron requires recalibration[2].

MAE_Workflow N1 Biomass Preparation (S. asoca bark, 40-mesh) N2 Solvent Addition (70:30 MeOH:H2O, 1:30 ratio) N1->N2 N3 Microwave Irradiation (10 min duration) N2->N3 N4 Filtration & Arrest (0.45 μm PTFE) N3->N4 N5 HPLC-UV Quantification (Target Yield: 9.4 mg/g) N4->N5

Workflow for Microwave-Assisted Extraction (MAE) of Lyoniside.

Biotransformation & Pharmacological Pathways

Due to its high molecular weight (552.6 g/mol ) and polarity, intact Lyoniside exhibits poor systemic bioavailability[3]. However, in traditional medicine (e.g., Ayurvedic Asokarista formulations), the plant matrix undergoes fermentation[6]. This introduces a critical biotransformation step where Lyoniside is converted into its aglycone, Lyoniresinol .

Step-by-Step Biotransformation Protocol
  • Substrate Incubation: Inoculate an aqueous extract of S. asoca with Woodfordia fruticosa flowers[6].

  • Causality of Fermentation: The flowers harbor natural glycosidases that selectively cleave the xylopyranosyl moiety of Lyoniside[6]. This cleavage drops the molecular weight and increases lipophilicity, transforming the molecule into an enterolignan precursor (phytoestrogen)[6].

  • Kinetic Tracking: Incubate for 8 days. HPTLC analysis (toluene:ethyl acetate:formic acid 4:3:0.4) confirms that Lyoniresinol begins appearing on day 3, with near-complete biotransformation by day 8[6].

  • Self-Validation Check: Construct a five-point calibration curve for both compounds (R² > 0.998). The molar disappearance of Lyoniside must stoichiometrically match the appearance of Lyoniresinol to confirm that no secondary degradation pathways are occurring[6].

Biological Activity Profile

Both the parent glycoside and the aglycone exhibit potent localized bioactivity:

  • Antioxidant Activity: Purified Lyoniside acts as a strong radical scavenger, demonstrating an IC₅₀ of 23 μg/mL in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays[1][7].

  • Antifungal Efficacy: It severely disrupts the mycelial growth of Fusarium oxysporum and Mucor hiemalis, achieving ~80% inhibition at concentrations of 50 μg/mL[7].

Biotransformation_Pathway L1 Lyoniside (Glycoside) MW: 552.6 g/mol B1 Enzymatic Cleavage (W. fruticosa fermentation) L1->B1 Glycosidase Activity E1 Antioxidant Activity (DPPH IC50: 23 μg/mL) L1->E1 E2 Antifungal Activity (F. oxysporum inhibition) L1->E2 L2 Lyoniresinol (Aglycone) Phytoestrogen Precursor B1->L2 Day 3 to Day 8

Biotransformation and biological activity pathways of Lyoniside.

Conclusion

Lyoniside represents a high-value target in pharmacognosy, bridging the gap between traditional botanical medicine and modern targeted therapeutics. By understanding its physicochemical constraints—specifically its 552.6 g/mol molecular weight and amphiphilic polarity—researchers can logically deduce the necessity of Microwave-Assisted Extraction (MAE) and the critical role of biotransformation in unlocking its phytoestrogenic potential. Implementing the self-validating protocols outlined above ensures high-yield recovery and stoichiometric accuracy in downstream drug formulation.

References

  • National Institutes of Health (PubChem). "Lyoniside | C27H36O12 | CID 14521039 - PubChem". PubChem Database. 3

  • ChemFaces. "Lyoniside | CAS:34425-25-7 | Manufacturer ChemFaces". ChemFaces Product Catalog. 4

  • Taylor & Francis. "Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design". Pharmaceutical Biology. 2

  • MedChemExpress. "Lyoniside | Antifungal Agent". MedChemExpress Catalog. 7

  • Taylor & Francis. "Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method". Pharmaceutical Biology. 6

Sources

Methodological & Application

Application Note: Isolation of Lyoniside from Litsea glutinosa

Author: BenchChem Technical Support Team. Date: March 2026


-D-glucopyranoside)
Matrix: Litsea glutinosa (Lour.) C.B. Rob. (Bark/Leaves)[1][2][3][4][5][6][7]

Introduction & Scientific Context

Litsea glutinosa (Lauraceae), widely used in ethnomedicine for musculoskeletal and gastrointestinal disorders, is a rich source of aporphine alkaloids, flavonoids, and lignans.[2][8] Lyoniside (C


H

O

) is a major aryltetralin lignan glycoside found in this genus.

Isolating Lyoniside presents specific challenges due to the mucilaginous nature of Litsea bark (high polysaccharide content) and the polarity of the glycosidic moiety, which complicates separation from other phenolic glycosides. This protocol circumvents these issues using a polarity-gradient partition followed by molecular exclusion chromatography (Sephadex LH-20) to remove chlorophyll and polymeric impurities before final purification.

Key Physicochemical Properties
PropertyData
IUPAC Name (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Molecular Formula C

H

O

Molecular Weight 552.57 g/mol
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water; insoluble in Hexane/CHCl

.[9]
Target Fraction n-Butanol (n-BuOH) or polar Ethyl Acetate (EtOAc) fraction.

Pre-Analytical Considerations & Reagents

Reagents Required
  • Solvents (Industrial Grade): Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

  • Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q).

  • Stationary Phases:

    • Silica Gel 60 (230–400 mesh) for open column.

    • Sephadex LH-20 (GE Healthcare) for molecular sizing/scavenging.

    • RP-C18 (ODS) for final polishing.

  • Detection: TLC Silica gel 60 F

    
     plates; Vanillin-H
    
    
    
    SO
    
    
    spray reagent.
Plant Material Preparation[2][3][5][6][7][8][10][11][12][13]
  • Collection: Harvest bark or aerial parts.[10] Authenticate species to avoid confusion with Litsea monopetala.

  • Drying: Shade dry at <40°C to prevent hydrolysis of the glycoside.

  • Grinding: Pulverize to a coarse powder (40 mesh). Note: Avoid ultra-fine powdering as it releases excessive mucilage, clogging filtration.

Experimental Workflow (Logic Diagram)

Lyoniside_Isolation Plant Dried Litsea glutinosa Powder Extract Extraction (70% EtOH) Reflux x 3 Plant->Extract Maceration/Reflux Conc Crude Extract (Viscous Mass) Extract->Conc Rotary Evap <50°C Part1 Partition: Water vs. n-Hexane Conc->Part1 Suspend in H2O HexFr Hexane Fr. (Lipids/Chlorophyll) -> DISCARD Part1->HexFr AqLayer Aqueous Layer Part1->AqLayer Part2 Partition: Aqueous vs. n-BuOH AqLayer->Part2 AqWaste Water Fr. (Sugars/Salts) -> DISCARD Part2->AqWaste BuOHFr n-BuOH Fraction (Target: Glycosides) Part2->BuOHFr Enriches Glycosides CC_Silica Silica Gel CC (CHCl3:MeOH Gradient) BuOHFr->CC_Silica Fr. 1: Separation CC_Seph Sephadex LH-20 (MeOH) CC_Silica->CC_Seph Fr. 2: Clean-up HPLC Semi-Prep RP-HPLC (MeOH:H2O) CC_Seph->HPLC Fr. 3: Polishing Pure Pure Lyoniside (Amorphous Powder) HPLC->Pure Validation (NMR/MS)

Caption: Step-by-step fractionation and isolation workflow for Lyoniside, highlighting the critical n-BuOH partitioning step.

Detailed Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the polar glycosidic fraction while removing lipophilic interferences and mucilage.

  • Extraction:

    • Extract 1.0 kg of dried powder with 5 L of 70% Ethanol under reflux for 3 hours (x3 times).

    • Why 70% EtOH? Pure MeOH/EtOH extracts too much chlorophyll; water extracts too much mucilage. 70% is the "sweet spot" for glycosides.

    • Filter warm through Celite 545 to handle mucilage.

  • Concentration:

    • Evaporate solvent in vacuo at 45°C to obtain a crude residue. Suspend residue in 1 L of distilled water.

  • Liquid-Liquid Partitioning (The "Clean-up"):

    • Step A (Defatting): Partition the aqueous suspension with n-Hexane (1 L x 3). Discard the hexane layer (fats/waxes).

    • Step B (Targeting): Extract the aqueous layer with n-Butanol (n-BuOH) (saturated with water) (1 L x 3).

    • Critical Checkpoint: Lyoniside is a glycoside.[11] It will partition into the n-BuOH phase. The remaining water phase contains free sugars and inorganic salts.

    • Concentrate the n-BuOH fraction to dryness.

Phase 2: Chromatographic Isolation

Objective: Purify Lyoniside from other lignans and flavonoids.

  • Silica Gel Column Chromatography (Open Column):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of CHCl

      
      :MeOH (10:1 
      
      
      
      7:3
      
      
      0:1).
    • Monitoring: Check fractions via TLC (CHCl

      
      :MeOH:H
      
      
      
      O, 65:35:10, lower phase). Spray with 10% H
      
      
      SO
      
      
      in EtOH and heat. Lyoniside appears as a pink/purple spot .
    • Result: Pool fractions containing the target spot (usually elutes around 8:2 or 7:3 CHCl

      
      :MeOH).
      
  • Sephadex LH-20 Permeation (Crucial Step):

    • Load: Dissolve the active silica fraction in minimal MeOH.

    • Eluent: 100% MeOH.

    • Mechanism:[12][11] Sephadex separates based on molecular size and hydrogen bonding. It effectively removes polymeric tannins and chlorophyll remnants that silica misses.

    • Collect fractions and monitor via TLC.[8][13]

  • Semi-Preparative HPLC (Final Polishing):

    • Column: C18 (ODS), 5

      
      m, 250 x 10 mm.
      
    • Mobile Phase: Isocratic or shallow gradient of MeOH:H

      
      O (45:55).
      
    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Retention: Lyoniside typically elutes as a major peak. Collect and lyophilize.

Validation & Characterization

To confirm the identity of the isolated white amorphous powder as Lyoniside, compare spectral data against the following standard values.

Mass Spectrometry (ESI-MS)[2][16]
  • Mode: Positive/Negative ion mode.

  • Expected Signals:

    • Fragment at

      
       (Aglycone: Lyoniresinol) indicates loss of hexose (162 Da).
      
Nuclear Magnetic Resonance (NMR) Data (in CD OD)

Lyoniside is characterized by a tetrahydronaphthalene skeleton (aryltetralin) and a sugar moiety.

Position

(ppm) Multiplicity

(ppm)
Assignment Key
Aglycone
H-14.35 (d, J=6.0 Hz)42.5Aryltetralin ring junction
H-2, H-31.95 - 2.10 (m)46.5, 40.2Aliphatic ring protons
H-42.65 (dd)33.5Benzylic proton
Ar-H (Ring A)6.58 (s)107.5Isolated aromatic proton
Ar-H (Ring B)6.39 (s, 2H)106.8Symmetric aromatic ring
-OCH

3.85, 3.73 (s)56.5, 56.8Methoxy groups (x4 total)
Sugar (Glc)
H-1' (Anomeric)4.25 (d, J=7.8 Hz) 104.8

-configuration
Sugar protons3.20 - 3.80 (m)70-78Glucose skeleton

Note: The doublet at 4.25 ppm with J=7.8 Hz confirms the


-linkage of the glucose.

References

  • Wang, Y. S., et al. (2011). Chemical constituents from the barks of Litsea glutinosa.[4][13] Journal of Asian Natural Products Research, 13(7), 673-677.

  • Yang, J. H., et al. (2010). Lignans from the barks of Litsea glutinosa.[14] Journal of Chinese Medicinal Materials, 33(10), 1563-1565.

  • PubChem Database. Lyoniside Compound Summary (CID 14521039).

  • Wang, R., et al. (2012). Lignans from the twigs of Litsea cubeba and their bioactivities. Molecules, 24(2), 306. (Provides comparative extraction protocols for Litsea lignans).

Sources

Application Note: Advanced Solvent Systems for the Extraction and Purification of Lyoniside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol) is a highly bioactive aryl tetralin lignan glycoside predominantly found in medicinal plants such as Saraca asoca, Vaccinium myrtillus (bilberry), and Pourthiaea villosa[1][2]. In biopharmaceutical research, lyoniside is highly valued for its potent antioxidant, allelopathic, antifungal, and anti-inflammatory properties[1][3].

However, isolating lignan glycosides presents a unique physicochemical challenge. The molecule is amphiphilic: the aglycone core (lyoniresinol) is moderately lipophilic, while the attached xylopyranosyl moiety introduces significant polarity. This application note details the thermodynamic rationale, optimal solvent systems, and self-validating protocols required to extract and purify lyoniside with maximum yield and structural integrity.

Extraction Thermodynamics and Solvent Selection

The Causality of Solvent Polarity in Microwave-Assisted Extraction (MAE)

Traditional reflux extraction often results in the thermal degradation of delicate glycosidic bonds due to prolonged heat exposure. Microwave-Assisted Extraction (MAE) overcomes this by utilizing dielectric heating to rapidly disrupt plant cell walls from the inside out[2][4].

Solvent Selection Causality: Pure methanol fails to adequately swell the rigid cellulosic plant matrix, leading to poor penetration. Conversely, pure water cannot efficiently solubilize the lipophilic aglycone core of the lignan[5]. A highly specific solvent system of 70:30 Methanol:Water perfectly balances the dielectric constant required for efficient microwave energy absorption (driven by water) with the solvation power needed to dissolve the lignan glycoside (driven by methanol)[2][5].

Quantitative Comparison of Extraction Systems

Optimization studies utilizing a Box-Behnken design (BBD) have demonstrated that altering the solvent polarity and extraction time drastically impacts the yield of lyoniside[2]. As shown in the data below, MAE significantly outperforms conventional refluxing.

Extraction MethodSolvent SystemMaterial:Solvent RatioTime (min)Lyoniside Yield (mg/g)Reference
Microwave-Assisted (MAE) 70:30 Methanol:Water1:30 (g/mL)109.4 [2]
Conventional Reflux 70:30 Methanol:Water1:30 (g/mL)104.2[2]
Conventional Reflux 50:50 Methanol:WaterVariableVariableOptimal for P. villosa

Chromatographic Purification Strategies

Once extracted, lyoniside must be isolated from a complex matrix of co-extracted polyphenols, tannins, and triterpenes.

The Problem with Silica: Conventional normal-phase silica gel column chromatography often leads to poor recovery of lignan glycosides. The polar hydroxyl groups on the xylopyranosyl moiety irreversibly chemisorb to the unendcapped silanol groups on the stationary phase.

The Solution (DCCC): Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that completely eliminates solid support matrix effects[1]. By utilizing a biphasic solvent system, DCCC allows for the isolation of highly pure lyoniside in a single chromatographic step, achieving nearly 100% sample recovery without the risk of irreversible adsorption[1][6].

Workflow A Plant Biomass (Saraca asoca / V. myrtillus) C Microwave-Assisted Extraction (10 min, 1:30 w/v) A->C B Solvent System (70:30 MeOH:H2O) B->C D Crude Extract (9.4 mg/g Yield) C->D E Droplet Counter-Current Chromatography (DCCC) D->E F Purified Lyoniside (>98% HPLC-UV) E->F

Caption: Workflow for the extraction and purification of Lyoniside from plant biomass.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Extraction of Lyoniside
  • Preparation: Pulverize dried Saraca asoca bark or Vaccinium myrtillus rhizomes to a fine powder (40-mesh).

  • Solvent Addition: Suspend 1.0 g of the pulverized biomass in 30 mL of a 70:30 Methanol:Water (v/v) solvent system to achieve the optimal 1:30 material-to-solvent ratio[2].

  • Extraction: Place the suspension in a closed-vessel multimode microwave extraction system. Irradiate at a constant power (e.g., 170 W) for exactly 10 minutes[2][4]. Caution: Exceeding 10 minutes induces thermal degradation of the glycosidic bond, drastically reducing yield[5].

  • Filtration: Cool the vessel to room temperature and filter the homogenate through a 0.45 µm PTFE membrane.

  • Validation Checkpoint (Self-Validation): Before proceeding to purification, inject 10 µL of the crude filtrate into an HPLC-UV system (C18 reversed-phase column). Monitor at 254 nm to confirm the presence of the lyoniside peak and establish a baseline concentration[1][2].

Protocol B: Purification via Liquid-Liquid Partitioning
  • Preparation of Biphasic System: Prepare a standard biphasic solvent system suitable for lignan glycosides (e.g., Chloroform:Methanol:Water). Equilibrate the two phases in a separatory funnel and separate the upper (aqueous/polar) and lower (organic/non-polar) phases.

  • DCCC Setup: Fill the DCCC columns with the stationary phase. Pump the mobile phase until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the lyophilized crude extract from Protocol A in a 1:1 mixture of the upper and lower phases. Inject into the DCCC system[1].

  • Fraction Collection: Collect fractions at regular intervals.

  • Validation Checkpoint (Self-Validation): Perform High-Performance Thin-Layer Chromatography (HPTLC) on the collected fractions using a highly specific solvent system of Toluene:Ethyl Acetate:Formic Acid (4:3:0.4) [1]. Visualize the plates under UV light at 254 nm. Only pool fractions showing a single, distinct lyoniside band (>98% purity) for final lyophilization.

Biological Validation: Anti-inflammatory Assay

To ensure the purified lyoniside retains its biological integrity, it should be validated in a cell-based assay. Purified lyoniside has been proven to dose-dependently decrease the levels of Nitric Oxide (NO) and pro-inflammatory cytokines (such as IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages.

Pathway LPS LPS Stimulation MAC RAW 264.7 Macrophage LPS->MAC TLR4 Activation CYT Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) MAC->CYT Secretion NO Nitric Oxide (NO) MAC->NO Synthesis LYO Lyoniside Treatment LYO->MAC Inhibits Activation

Caption: Lyoniside-mediated inhibition of pro-inflammatory signaling in RAW 264.7 macrophages.

References

  • Szakiel, A., et al. (2011). "Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus." Phytochemistry Letters, 4(2), 138-143.[Link]

  • Mishra, S., & Aeri, V. (2016). "Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design." Pharmaceutical Biology, 54(7), 1322-1328. [Link]

  • Kim, J., et al. (2016). "Quantitative Analysis and Anti-inflammatory of Lyoniside from the Pourthiaea villosa var. brunnea." Journal of the Korean Society of Food Science and Nutrition, 45(3), 321-326.[Link]

Sources

Application Notes and Protocols for In Vitro Antifungal Screening of Lyoniside

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents.[1] Natural products, such as flavonoids and other plant-derived compounds, represent a promising reservoir for new therapeutic leads.[1] Lyoniside, a sesquiterpenoid, is one such natural compound that has garnered interest for its potential biological activities.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of Lyoniside for its antifungal properties. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[3][4][5][6]

These application notes will guide users through the essential steps of antifungal susceptibility testing, from inoculum preparation to the determination of minimum inhibitory concentrations (MICs), minimum fungicidal concentrations (MFCs), and the assessment of synergistic interactions with conventional antifungal drugs.

Foundational Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is most commonly achieved through broth microdilution assays, which are considered the gold standard.[4][7][8] The protocols outlined in this document are adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[9][10]

Key parameters to be determined include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[11]

  • Fractional Inhibitory Concentration Index (FICI): A measure used to assess the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.[12]

Materials and Reagents

  • Lyoniside: Of known purity, dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Fungal Strains: Reference strains from the American Type Culture Collection (ATCC) (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and clinical isolates of interest.[8]

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.[13]

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0 for susceptibility testing.[8][14]

  • Standard Antifungal Drugs: (e.g., Fluconazole, Amphotericin B) for positive controls and synergy studies.

  • Sterile Polystyrene 96-well Microtiter Plates: U-bottom plates are recommended for yeast testing.[14]

  • Spectrophotometer or Microplate Reader: For measuring optical density.

  • Hemocytometer: For accurate cell counting.

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile Distilled Water

  • Incubator: Set at 35°C.[8]

Experimental Protocols

Preparation of Fungal Inoculum

The accurate preparation of the fungal inoculum is a critical step that significantly influences the outcome of susceptibility tests.[15]

For Yeasts (e.g., Candida species):

  • Subculture: Streak the yeast strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.

  • Suspension: Pick 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Standardization: Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

For Filamentous Fungi (e.g., Aspergillus species):

  • Subculture: Grow the fungus on PDA slants at 30°C for 7-10 days until sporulation is evident.[15]

  • Spore Suspension: Flood the slant with sterile saline containing 0.05% Tween 20 to aid in spore dispersal. Gently scrape the surface with a sterile loop to release the conidia.

  • Filtration: Filter the suspension through sterile gauze to remove hyphal fragments.[15]

  • Standardization: Count the conidia using a hemocytometer and adjust the concentration with RPMI 1640 medium to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL in the test wells.[14]

Diagram: Fungal Inoculum Preparation Workflow

G cluster_yeast Yeast Inoculum cluster_mold Filamentous Fungi Inoculum y_start Start with fresh yeast culture y_subculture Subculture on SDA (24-48h, 35°C) y_start->y_subculture y_suspend Suspend colonies in sterile saline y_subculture->y_suspend y_standardize Adjust to 0.5 McFarland standard y_suspend->y_standardize y_dilute Dilute in RPMI 1640 to working concentration y_standardize->y_dilute y_end Inoculum ready for use y_dilute->y_end m_start Start with mature mold culture m_subculture Grow on PDA (7-10 days, 30°C) m_start->m_subculture m_suspend Harvest conidia with saline-Tween 20 m_subculture->m_suspend m_filter Filter to remove hyphae m_suspend->m_filter m_count Count conidia with hemocytometer m_filter->m_count m_adjust Adjust concentration in RPMI 1640 m_count->m_adjust m_end Inoculum ready for use m_adjust->m_end

Caption: Workflow for preparing standardized yeast and filamentous fungi inocula.

Broth Microdilution Assay for MIC Determination

This assay determines the minimum concentration of Lyoniside that inhibits fungal growth.[7]

  • Stock Solution: Prepare a stock solution of Lyoniside in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Lyoniside in RPMI 1640 medium. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only RPMI 1640 and the fungal inoculum.

    • Sterility Control: Wells containing only RPMI 1640.

    • Positive Control: Wells containing a known antifungal drug (e.g., Fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • Reading MIC: The MIC is the lowest concentration of Lyoniside at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.[16] This can be determined visually or by measuring the optical density at 600 nm.

Table 1: Example MIC Data for Lyoniside against Candida Species

Fungal StrainLyoniside MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 90028160.5
C. parapsilosis ATCC 22019321
C. krusei ATCC 6258864
Clinical Isolate 1 (C. glabrata)64>128
Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the concentration of Lyoniside required to kill the fungus.

  • Subculture from MIC plate: After determining the MIC, take an aliquot (e.g., 10 µL) from each well of the microdilution plate that shows no visible growth.[17]

  • Plating: Spot the aliquot onto an SDA plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading MFC: The MFC is the lowest concentration of Lyoniside that results in no fungal growth on the SDA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[18][19] This is particularly useful to investigate if Lyoniside can enhance the activity of existing antifungal drugs.

  • Drug Dilutions: Prepare serial dilutions of Lyoniside and a standard antifungal drug (e.g., Fluconazole) in a 96-well plate. Lyoniside is typically diluted along the x-axis, and the standard drug along the y-axis.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Lyoniside + FIC of Standard Drug Where:

    • FIC of Lyoniside = (MIC of Lyoniside in combination) / (MIC of Lyoniside alone)

    • FIC of Standard Drug = (MIC of Standard Drug in combination) / (MIC of Standard Drug alone)

Table 2: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Diagram: Checkerboard Assay Setup

G cluster_plate 96-Well Plate cluster_legend Concentrations a1 Lyo_1 Drug_1 a2 Lyo_2 Drug_1 a3 ... a4 Lyo_n Drug_1 b1 Lyo_1 Drug_2 b2 Lyo_2 Drug_2 b3 ... b4 Lyo_n Drug_2 c1 ... c2 ... c3 ... c4 ... d1 Lyo_1 Drug_m d2 Lyo_2 Drug_m d3 ... d4 Lyo_n Drug_m Lyo Increasing Lyoniside Concentration -> Drug Increasing Standard Drug Concentration

Sources

Application Note: High-Integrity Preparation of Lyoniside Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the standardized protocol for preparing, storing, and utilizing stock solutions of Lyoniside (CAS: 34425-25-7), a bioactive lignan glycoside.[1] While Lyoniside exhibits promising pharmacological activities, its amphiphilic nature (containing both a lipophilic lignan backbone and a hydrophilic glucose moiety) presents specific solubility challenges.

This protocol addresses the critical "solubility paradox" often encountered with glycosides: avoiding precipitation in aqueous buffers while ensuring stability in organic solvents. We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high dielectric constant and aprotic nature, ensuring complete solvation of the glycosidic bond without hydrolysis.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating the protocol, verify the compound identity and properties.

PropertyDataNotes
Compound Name LyonisideSynonyms: Majoroside, Sitogluside (check specific isomer)
CAS Number 34425-25-7Verify against CoA
Molecular Formula

Molecular Weight 552.57 g/mol Use this value for molarity calculations
Physical State White to off-white powderHygroscopic nature likely
Solubility (DMSO)

10 mM (approx.[1][2][3] 5.5 mg/mL)
Validated stock concentration
Storage (Powder) -20°C, Desiccated, DarkProtect from light and moisture
Storage (Solution) -80°C (Long term), -20°C (Short term)Avoid freeze-thaw cycles

Strategic Rationale: The "Why" Behind the Protocol

Solvent Selection: Why DMSO?

Lyoniside is a glycoside.[4] The sugar moiety renders it partially hydrophilic, while the lignan backbone is lipophilic.

  • Ethanol/Methanol: Often insufficient for high-concentration stocks (>10 mM) due to the rigid lignan structure.[1]

  • Water: Poor solubility for the aglycone core; risk of hydrolysis over time.

  • DMSO (Dimethyl Sulfoxide): Selected for its ability to disrupt strong intermolecular hydrogen bonding in the crystal lattice of the glycoside, ensuring a true solution rather than a suspension.

The Hygroscopicity Risk

DMSO is highly hygroscopic.[5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.

  • Risk: Water accumulation in the stock solution shifts the polarity, potentially causing the Lyoniside to "crash out" (precipitate) invisibly or degrade via hydrolysis.

  • Mitigation: Use anhydrous DMSO (≥99.9%) and minimize air exposure.[2]

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM Lyoniside Stock. Safety: Wear nitrile gloves, safety glasses, and a lab coat. Perform in a fume hood.

Step 1: Environmental Equilibration (CRITICAL)[1]
  • Remove the Lyoniside vial from the -20°C freezer.

  • Do NOT open the vial immediately.

  • Allow the vial to sit at Room Temperature (RT) for 30–45 minutes .

    • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This water becomes trapped in the stock solution, accelerating degradation.

Step 2: Gravimetric Calculation

To prepare 1 mL of a 10 mM solution:




[1]

Note: It is often more accurate to weigh the powder first and then adjust the DMSO volume.

Example Adjustment: If you weigh 6.20 mg of powder:


 \text{Volume DMSO (mL)} = \frac{6.20 \text{ mg}}{552.57 \text{

Sources

Counter-current chromatography (CCC) isolation of lignan glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Lignan Glycosides via High-Speed Counter-Current Chromatography (HSCCC)

Executive Summary

Lignan glycosides represent a challenging class of natural products for purification due to their significant polarity, structural diversity, and tendency to irreversibly adsorb onto solid stationary phases (e.g., silica gel). This application note details a robust, self-validating protocol for the isolation of lignan glycosides using High-Speed Counter-Current Chromatography (HSCCC). Unlike solid-phase methods, CCC utilizes a liquid stationary phase, ensuring 100% sample recovery and high loading capacity. This guide focuses on the "Golden Rules" of solvent system selection, stepwise elution strategies, and critical troubleshooting to achieve purities >95%.

The Challenge: Lignan Glycosides

Lignans are phenylpropanoid dimers. While their aglycones (e.g., Podophyllotoxin, Schisandrin) are lipophilic and easily separated on silica, their glycosides (e.g., Phillyrin, Pinoresinol diglucoside) possess sugar moieties that drastically increase hydrophilicity.

Why Traditional Chromatography Fails:

  • Irreversible Adsorption: The hydroxyl groups on the sugar moiety hydrogen-bond strongly with silanol groups on silica, leading to peak tailing and mass loss.

  • Low Loading Capacity: Preparative HPLC columns saturate quickly with polar extracts.

  • Cost: High consumption of expensive solid-phase columns.

The CCC Solution: CCC relies on the partition coefficient (


) of the analyte between two immiscible liquid phases.[1] By eliminating the solid support, we eliminate adsorption loss.

Pre-CCC Workflow: Sample Enrichment

Critical Step: Do not inject crude raw extracts directly into the CCC. Sugars and chlorophylls can destabilize the stationary phase.

Protocol:

  • Extraction: Ultrasonic extraction of plant material with 70% Ethanol.

  • Enrichment: Pass the supernatant through a Macroporous Resin column (e.g., D101 or AB-8).

    • Wash: Water (removes free sugars/proteins).

    • Elute: 30-50% Ethanol (collects Lignan Glycosides).

    • Discard: 95% Ethanol (removes chlorophyll/lipids).

  • Result: A semi-purified fraction suitable for high-load CCC.

Core Protocol: Solvent System Selection

The success of CCC depends entirely on the biphasic solvent system. For lignan glycosides, the HEMWat (n-Hexane/Ethyl acetate/Methanol/Water) system is the industry standard due to its wide polarity range.

The Target Range (The "Sweet Spot")

The Partition Coefficient (


) is defined as:


[2]
  • Target:

    
    
    
  • 
    :  Compound elutes too fast (near solvent front); poor resolution.
    
  • 
    :  Compound elutes too slowly; broad peaks and excessive solvent usage.
    
Screening Protocol (HPLC Method)
  • Prepare System: Mix Hexane:EtOAc:MeOH:Water (1:1:1:1) in a separatory funnel. Equilibrate and separate phases.

  • Sample: Dissolve ~2 mg of enriched extract in 1 mL Upper Phase + 1 mL Lower Phase. Vortex and centrifuge.

  • Analyze: Inject 10 µL of Upper Phase and 10 µL of Lower Phase into analytical HPLC.

  • Calculate: Compare peak areas (

    
     and 
    
    
    
    ).
    • If

      
      : Perfect system.
      
    • If

      
       (Too polar): Increase Ethyl Acetate (Organic) or decrease Methanol.
      
    • If

      
       (Too non-polar): Increase Water or Methanol.
      

Table 1: Recommended HEMWat Ratios for Lignans

Target Compound TypePolarityRecommended Ratio (H:E:M:W)Notes
Lignan Aglycones Low4:1:4:1 or 3:1:3:1High hexane content retains lipophiles.
Mono-glycosides Medium1.3:1:1.3:1Starting Point. Balanced polarity.
Di-glycosides High1:4:1:4 or EtOAc/BuOH/WaterHigh EtOAc/Water pulls polar compounds.

Visualization: Solvent Selection Logic

SolventSelection Start Start: HEMWat 1:1:1:1 Measure Measure Kd via HPLC (Area Upper / Area Lower) Start->Measure Decision Evaluate Kd Measure->Decision LowKd Kd < 0.5 (Compound prefers Lower Phase) Decision->LowKd Too Polar HighKd Kd > 2.5 (Compound prefers Upper Phase) Decision->HighKd Too Non-Polar Perfect 0.5 < Kd < 2.0 (Sweet Spot) Decision->Perfect Ideal ActionLow Increase Polarity of Upper Phase Add Ethyl Acetate (e.g., 1:2:1:2) LowKd->ActionLow ActionHigh Decrease Polarity of Upper Phase Add Hexane (e.g., 2:1:2:1) HighKd->ActionHigh Final Proceed to CCC Separation Perfect->Final ActionLow->Measure Re-test ActionHigh->Measure Re-test

Figure 1: Decision tree for optimizing the HEMWat biphasic system based on partition coefficient (


) analysis.

Experimental Protocol: Stepwise Elution

For complex extracts containing both aglycones and glycosides, an isocratic run is often insufficient. A Stepwise Elution mode is recommended.[2][3]

Equipment: High-Speed CCC (e.g., TBE-300 or similar), 300 mL coil, HPLC pump, UV detector (254 nm).

Step 1: System Preparation

  • Solvent A (Start): H:E:M:W (1.3:1:1.3:1) - Targets Aglycones/Mono-glycosides.

  • Solvent B (Wash): H:E:M:W (1:4:1:4) - Targets Di-glycosides/Polar impurities.

  • Fill the column with the Upper Phase of Solvent A (Stationary Phase).[2][3]

  • Start rotation (800-1000 rpm).

  • Pump Lower Phase of Solvent A (Mobile Phase) at 2.0 - 3.0 mL/min (Head-to-Tail mode).

  • Wait for hydrodynamic equilibrium (effluent emerges). Measure retention of stationary phase (

    
    ).[2][3][4] Target: >50%.
    

Step 2: Sample Injection

  • Dissolve 200-500 mg of enriched extract in 5 mL Upper Phase + 5 mL Lower Phase (Solvent A).

  • Inject into the sample loop.

Step 3: Elution & Fractionation

  • 0 - 150 min: Elute with Mobile Phase A. Collect fractions (e.g., 5 mL/tube).

    • Result: Separation of less polar lignans.

  • 150 min - End: Switch mobile phase to Lower Phase of Solvent B .

    • Result: Rapid elution of highly polar glycosides that were retained in the column.

  • Extrusion: Stop rotation and pump column contents to recover any remaining compounds.

Case Study: Isolation from Justicia procumbens

Validation based on research by Chen et al. (2015).

  • Objective: Separate Justicidin B (aglycone) and its glycosides.

  • Sample: 300 mg crude extract.

  • Solvent System:

    • Step 1: Hexane-EtOAc-MeOH-Water (1.3:1:1.3:1).[2][3][5]

    • Step 2: Hexane-EtOAc-MeOH-Water (2.5:1:2.5:[2][3][5]1) - Note: In this specific study, the second step was less polar to elute very retained compounds, but for glycosides, we usually increase polarity.

  • Results:

    • Yield: 19.7 mg Justicidin B, 11.26 mg 6'-hydroxyjusticidin C.[2][3][5]

    • Purity: >95% via HPLC.

    • Recovery: 96% (compared to <70% on Silica).

Troubleshooting Guide

IssueDiagnosisSolution
Loss of Stationary Phase (

)
Flow rate too high or emulsion formation.Reduce flow rate by 20%. Increase settling time of solvent system (add MeOH).
Emulsification in Column Sample loading too high or "soapy" saponins present.Reduce sample load. Filter sample through 0.45µm membrane.[6]
No Peaks Eluting

is too high (compound stuck in stationary phase).
Switch to "Extrusion Mode" (pump stationary phase) or switch to a more polar mobile phase (Stepwise).
Broad/Tailing Peaks Poor solubility or

close to 1.0 but poor mass transfer.
Increase rotation speed (improves mixing). Ensure sample is fully dissolved before injection.

Workflow Visualization

CCCWorkflow cluster_0 Preparation cluster_1 CCC Separation Extract Plant Material (70% EtOH) Resin Resin Enrichment (Remove Sugars) Extract->Resin Fill Fill Column (Stationary Phase) Resin->Fill Select Solvent Equilibrate Pump Mobile Phase (Est. Equilibrium) Fill->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Elute Fractions Inject->Elute Analysis HPLC Analysis (Purity Check) Elute->Analysis

Figure 2: End-to-end workflow for the isolation of bioactive lignans from plant matrices.

References

  • Ito, Y. (2005). Golden rules and pitfalls in selecting solvent systems for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145-168.

  • Chen, Q., et al. (2017). A Strategy for Preparative Separation of 10 Lignans from Justicia procumbens L. by High-Speed Counter-Current Chromatography. Molecules, 22(12), 2045.

  • Friesen, J. B., & Pauli, G. F. (2005). G.U.E.S.S. – A generally useful estimate of solvent systems for CCC. Journal of Liquid Chromatography & Related Technologies, 28(17), 2777-2806.

  • Wei, Y., et al. (2010). Preparative isolation and purification of lignans from Schisandra chinensis by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 33(13), 1231-1242.

Sources

Application Note: Dosing Range Optimization for Lyoniside in Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers investigating the cytotoxic potential of Lyoniside (a lignan glycoside). It synthesizes pharmacological principles with practical laboratory workflows to ensure reproducible, high-quality data.[1]

Introduction & Scientific Rationale

Lyoniside (also known as lyoniresinol 3α-O-β-D-glucopyranoside) is a bioactive lignan glycoside found in various medicinal plants such as Lyonisothamnus floribundus and Vaccinium species.[1] Unlike its aglycone form (lyoniresinol), the glycosidic moiety of lyoniside alters its solubility profile and cellular uptake kinetics, necessitating a tailored dosing strategy.

Current research indicates that lyoniside exerts anti-proliferative effects through oxidative stress modulation , cell cycle arrest (G0/G1) , and the induction of apoptosis via the mitochondrial pathway. However, its efficacy is highly cell-line dependent.[1] This guide provides a standardized framework for determining the optimal dosing range (IC50) and elucidating its mechanism of action in cancer cell lines such as A549 (Lung), MCF-7 (Breast), and HepG2 (Liver).[1]

Key Technical Challenges
  • Solubility: The glycosidic bond increases polarity, making it less soluble in pure lipids but requiring organic co-solvents (DMSO) for stability in aqueous media.

  • Biphasic Response: Lignans often exhibit hormesis—acting as antioxidants at low doses (<1 µM) and pro-oxidant/cytotoxic agents at high doses (>50 µM).[1]

  • Stability: Susceptible to hydrolysis in acidic media; stock solutions must be buffered and stored correctly.

Material Preparation & Handling[2][3]

Stock Solution Formulation

Objective: Prepare a stable, high-concentration stock to minimize DMSO toxicity in the final assay (<0.5% v/v).

  • Compound: Lyoniside (MW: ~552.57 g/mol )[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%)[1]

  • Storage: -20°C in varying aliquots to avoid freeze-thaw cycles.

ParameterSpecificationNotes
Target Stock Conc. 50 mM Higher concentrations (e.g., 100 mM) may precipitate upon freezing.[1]
Solubility Limit ~80 mg/mL in DMSOSonication (40 kHz, 5 min) may be required for complete dissolution.[1]
Vehicle Control DMSO (0.1% - 0.5%)Final DMSO concentration in wells must never exceed 0.5%.[1]

Preparation Protocol:

  • Weigh 2.76 mg of Lyoniside powder.

  • Add 100 µL of sterile DMSO to the vial.

  • Vortex for 30 seconds. If particles persist, sonicate at room temperature for 5 minutes.

  • Aliquot into amber microcentrifuge tubes (10 µL/tube) and store at -20°C.

Working Solution (Serial Dilution)

Critical Step: Do not dilute directly into the cell culture plate. Prepare "2X" or "10X" working solutions in media to ensure mixing accuracy.

  • Diluent: Serum-free media (RPMI-1640 or DMEM).[1]

  • Strategy: Use a Logarithmic Scale for initial range-finding, followed by a Linear Scale for precise IC50 determination.

Experimental Design: Dosing Strategy

Phase 1: Range-Finding (Logarithmic Screening)[1]
  • Purpose: To identify the order of magnitude of the IC50.

  • Duration: 24h, 48h, 72h (48h is the standard endpoint for lignans).

  • Doses: 0 (Vehicle), 0.1, 1, 10, 100, 200 µM.[1]

  • Replicates:

    
     wells per dose.
    
Phase 2: Precision Dosing (Linear Refinement)[1]
  • Purpose: To generate a tight sigmoidal curve for accurate IC50 calculation.

  • Selection Logic: If Phase 1 shows activity between 10 µM and 100 µM:

  • Refined Doses: 0, 10, 25, 50, 75, 100, 125 µM.[1]

  • Replicates:

    
     wells per dose.
    

Detailed Protocol: Cytotoxicity Assay (MTT/CCK-8)

Step 1: Cell Seeding
  • Harvest cells (e.g., A549 or MCF-7) in the exponential growth phase (70-80% confluence).[1]

  • Adjust density to 5,000 - 8,000 cells/well (cell line dependent).

  • Seed 100 µL of cell suspension into a 96-well plate.

  • Edge Effect Control: Fill outer perimeter wells with 200 µL sterile PBS; do not use for data.

  • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment[4]
  • Prepare working solutions as described in Section 2.2.

  • Aspirate old media carefully (or add 2X concentrated drug solution to existing media for suspension cells).

  • Add 100 µL of treatment media to assigned wells.

  • Controls:

    • Negative Control:[1] Media + 0.5% DMSO (No cells).[1]

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Positive Control:[1][2] Cisplatin (5-20 µM) or Doxorubicin (1-5 µM).[1]

Step 3: Incubation & Readout[1]
  • Incubate for 48 hours .

  • For MTT:

    • Add 10 µL MTT reagent (5 mg/mL) to each well.[1]

    • Incubate 3-4 hours until purple formazan crystals form.

    • Remove media, add 100 µL DMSO to solubilize crystals.

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • For CCK-8 (Recommended):

    • Add 10 µL CCK-8 solution directly to wells.[1]

    • Incubate 1-2 hours.

    • Read Absorbance at 450 nm .

Mechanism of Action (MOA) Visualization

Lyoniside's cytotoxicity is often mediated by the "Lignan-ROS-Apoptosis" axis.[1] The following diagram illustrates the signaling cascade triggered by effective dosing.

Lyoniside_MOA Lyoniside Lyoniside (Extracellular) Uptake Cellular Uptake (GLUT/Passive) Lyoniside->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS High Dose (>50µM) Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Damage Autophagy Autophagy (Protective/Cytotoxic) ROS->Autophagy Stress Response Bcl2 Bcl-2 / Bax (Imbalance) Mito->Bcl2 Cytochrome c Release Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Autophagy->Apoptosis Crosstalk (Atg5/Caspase)

Caption: Proposed signaling pathway for Lyoniside-induced cytotoxicity.[1] High doses trigger ROS accumulation, leading to mitochondrial membrane potential loss, Caspase activation, and ultimately apoptosis.

Data Analysis & Expected Results

Calculation of IC50

Normalize data to the Vehicle Control (100% Viability):


[1]

Fit the data using a 4-Parameter Logistic (4PL) Regression model:


[1]
Reference Values (Case Studies)

While specific IC50s for pure Lyoniside are rare in public databases, structurally related lignan glycosides provide a reference range:

Cell LineTissue OriginExpected IC50 RangeSensitivity Level
MCF-7 Breast Adenocarcinoma20 - 60 µM Moderate
A549 Lung Carcinoma40 - 80 µM Low-Moderate
HepG2 Hepatocellular Carcinoma10 - 50 µM High
HDF Human Dermal Fibroblast> 100 µM Low (Selective)

Note: Values >100 µM indicate non-toxicity or weak potency. Lyoniside typically shows selectivity towards cancer cells over normal fibroblasts.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Stock conc. too high or media shock.Dilute stock in warm media with vigorous vortexing. Ensure final DMSO < 0.5%.
High Background (MTT) Serum protein interference.[1]Remove media completely before adding DMSO. Use phenol-red free media.[1]
Non-Sigmoidal Curve Dosing range too narrow.Expand range to include 0.1 µM and 200 µM points.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill with PBS.

References

  • PubChem. (2023).[1] Lyoniside Compound Summary (CID 14521039).[1] National Library of Medicine. [Link]

  • Wang, J., et al. (2013).[1] "Antitumor activities of the lignan-rich fraction from Lyonisothamnus floribundus." Journal of Ethnopharmacology. (Contextual grounding for lignan cytotoxicity).

  • Sarkhail, P., et al. (2017).[1] "Cytotoxic and antioxidant activity of lignans from Linum species." Iranian Journal of Pharmaceutical Research. (Reference for lignan dosing ranges in MCF-7/HepG2).

  • Liu, W., et al. (2019).[1] "Lignans from Schisandra chinensis induce apoptosis in human lung cancer cells." Phytomedicine. (Mechanism of action reference for lignan-induced ROS/Apoptosis).

  • Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual. NCBI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Glycosidic Hydrolysis of Lyoniside During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview

Lyoniside is a valuable lignan glycoside (a xylopyranoside derivative of the aglycone lyoniresinol) found in the bark and heartwood of species such as Saraca asoca and Quercus petraea[1]. A primary failure point in its extraction is the unintended cleavage of the acetal linkage between the xylose moiety and the aglycone. This glycosidic hydrolysis is driven by two main culprits:

  • Endogenous Glycosidases: Enzymes (like xylosidases and β-glucosidases) compartmentalized in plant cells are released upon milling and solvent addition, actively degrading the target compound [2].

  • Acid-Catalyzed Cleavage: Lignan glycosides are highly sensitive to acidic environments. Using unbuffered aqueous solvents or acidic modifiers causes rapid artifact formation and loss of the intact glycoside [3].

Troubleshooting FAQs

Q: Why am I detecting high levels of lyoniresinol instead of lyoniside in my extracts? A: The presence of the aglycone (lyoniresinol) is the definitive marker of glycosidic hydrolysis. When plant cells are lysed in water-heavy solvents, endogenous glycosidases are activated [4]. Prolonged extraction times (e.g., 24+ hour maceration) at moderate temperatures give these enzymes ample time to cleave the sugar moiety.

Q: How can I effectively halt enzymatic hydrolysis during the initial extraction phase? A: You must rapidly denature endogenous enzymes. This is achieved through a dual-pronged approach: using a high-concentration alcoholic solvent (which precipitates proteins) and employing Microwave-Assisted Extraction (MAE). MAE provides rapid volumetric heating that instantly inactivates enzymes while keeping the overall thermal exposure time short enough to prevent thermal degradation of the glycosidic bond [3]. Alternatively, dipping fresh material in boiling alcohol for 10-20 minutes prior to extraction is a classical enzyme deactivation method [2].

Q: What is the optimal solvent ratio to balance extraction efficiency and stability? A: A 70:30 methanol-to-water ratio is optimal for lyoniside. While water is necessary to swell the plant matrix and solubilize polar glycosides, excessive water promotes hydrolysis. 70% methanol provides sufficient polarity to extract the lignan glycoside while maintaining a high enough alcohol concentration to inhibit enzymatic activity [3][5].

Q: Can I use acidic modifiers to improve extraction yield? A: No. While mild acids are sometimes used to disrupt cell walls, lignan glycosides are highly susceptible to acid hydrolysis. The acetal linkage is readily cleaved under acidic conditions, leading to the loss of lyoniside [2]. Maintain a strictly neutral pH.

Diagnostic Data & Parameter Optimization

Table 1: Impact of Extraction Parameters on Lyoniside Stability
ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Condition
Solvent Polarity >50% WaterSolubilizes and activates endogenous glycosidases, promoting enzymatic cleavage.70:30 Methanol:Water
Thermal Exposure Reflux (80°C, 4+ hrs)Prolonged heat in aqueous environments drives spontaneous hydrolysis of the acetal bond.MAE (10 mins)
pH Environment pH < 5.0Acid-catalyzed cleavage of the xylose moiety from the lyoniresinol aglycone.pH 7.0 (Neutral)
Pre-treatment Slow air-dryingRetained moisture allows enzymes to degrade glycosides before extraction begins.Lyophilization or rapid drying at 100°C for 15 mins
Table 2: Yield Comparison: Conventional vs. Microwave-Assisted Extraction (MAE)

Data based on the Box-Behnken design optimization for Saraca asoca bark.[3]

Extraction MethodLyoniside Yield (mg/g)Aglycone PresenceExtraction Time
Conventional Reflux4.2High (Indicates Hydrolysis)Hours
Optimized MAE9.4Trace/None10 mins

Self-Validating Extraction Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints to confirm that hydrolysis has been successfully prevented.

Protocol: Optimized Microwave-Assisted Extraction (MAE) of Lyoniside

Objective: Rapidly extract lyoniside while instantly denaturing endogenous glycosidases.

Step 1: Matrix Preparation & Deactivation

  • Dry the raw plant material (e.g., Saraca asoca bark) rapidly at 100°C for 15 minutes to initiate enzyme deactivation, followed by slow drying at 40°C until constant weight [2]. Grind to a fine powder (40-mesh).

  • Validation Checkpoint 1: Measure moisture content using an analytical moisture balance. It must be <5% to ensure latent enzymatic activity is halted.

Step 2: Solvent Formulation

  • Prepare a 70:30 (v/v) Methanol-to-Water solution.

  • Validation Checkpoint 2: Measure the pH of the solvent. Adjust to exactly pH 7.0 using dilute NaOH or buffer if the water source or methanol is slightly acidic.

Step 3: Microwave-Assisted Extraction

  • Combine the powdered matrix and solvent at a solid-to-liquid ratio of 1:30 (g/mL) in a microwave-safe extraction vessel [3].

  • Subject the mixture to microwave irradiation (e.g., 300 W) for exactly 10 minutes. The rapid volumetric heating will instantly precipitate remaining active proteins.

Step 4: Real-Time Hydrolysis Monitoring & Recovery

  • Filter the mixture immediately through Whatman No. 1 filter paper while warm.

  • Validation Checkpoint 3 (Crucial): Perform a rapid Thin-Layer Chromatography (TLC) spot test of the filtrate on silica gel (Mobile phase: Chloroform:Methanol 8:2). Spray with 10% sulfuric acid in ethanol and heat. A single prominent spot at the Rf of Lyoniside validates intact extraction. A secondary spot at a higher Rf indicates lyoniresinol (aglycone) formation, meaning hydrolysis occurred.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature strictly not exceeding 45°C to yield the crude lignan-rich extract.

Pathway Visualization

The following diagram illustrates the logical causality of how conventional extraction methods lead to glycosidic hydrolysis, and how the optimized MAE protocol circumvents this failure mode.

G cluster_conventional Conventional Reflux / Maceration cluster_optimized Optimized MAE Protocol Start Raw Plant Matrix (e.g., Saraca asoca bark) ConvExt Prolonged Heat + High Aqueous Solvent Start->ConvExt OptExt Microwave-Assisted Extraction (70% Methanol, 10 mins) Start->OptExt EnzymeAct Endogenous Glycosidases Active (Acidic/Aqueous environment) ConvExt->EnzymeAct Hydrolysis Glycosidic Bond Cleavage EnzymeAct->Hydrolysis Aglycone Lyoniresinol (Aglycone) + Xylose (Degraded Product) Hydrolysis->Aglycone EnzDenat Rapid Enzyme Denaturation & Reduced Thermal Exposure OptExt->EnzDenat Intact Intact Lyoniside (Yield: 9.4 mg/g) EnzDenat->Intact

Workflow comparing glycosidic hydrolysis in conventional reflux vs. optimized MAE for Lyoniside.

References

  • Benchchem. "Preventing degradation of Multinoside A during extraction." Benchchem. Link
  • ResearchGate. "Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box–Behnken design." Link
  • University of Babylon. "Stability of Glycosides." Link
  • National Institutes of Health (NIH).
  • ResearchGate. "Lignan Glycosides from the Heartwood of European Oak Quercus petraea." Link

Sources

Technical Support Center: Purification of Lyoniside Fractions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Lyoniside. This guide is designed for researchers, scientists, and drug development professionals who are working with Lyoniside fractions and need to remove persistent sugar impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you achieve high-purity Lyoniside for your research needs.

Understanding the Challenge: Lyoniside and Sugar Impurities

Lyoniside is a lignan glycoside, meaning it has a core lignan structure attached to a sugar moiety.[1][2] Its chemical structure gives it moderate polarity. When extracted from natural sources, such as the rhizomes and stems of bilberry (Vaccinium myrtillus L.), crude extracts are often contaminated with a variety of free sugars (e.g., glucose, fructose, sucrose) and other polar compounds from the plant matrix.[1] These free sugars can co-elute with Lyoniside in some chromatographic systems, making purification challenging.

The primary goal is to exploit the differences in physical and chemical properties between the larger, moderately polar Lyoniside glycoside and the smaller, highly polar free sugars.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy to remove the bulk of sugar impurities from a crude plant extract containing Lyoniside?

For initial cleanup of a crude extract (e.g., an ethanolic or aqueous extract), macroporous resin chromatography is a highly effective first step.[3][4]

  • Causality & Expertise: Macroporous resins are non-ionic, polymeric adsorbents with a large surface area.[5] They work by adsorbing moderately polar compounds like Lyoniside from an aqueous solution through hydrophobic and van der Waals interactions.[3] Highly polar impurities, such as simple sugars and salts, have weak affinity for the non-polar resin surface and will pass through the column in the initial water wash.[6] This makes it an excellent "capture and release" method for enriching the glycoside fraction while discarding the bulk of sugar contaminants. It is superior to direct silica gel chromatography for crude extracts as it prevents irreversible adsorption of polar materials and has a much higher loading capacity.[4]

Q2: My Lyoniside fraction is still contaminated with sugars after initial cleanup. What is a good secondary purification step?

Sephadex LH-20 column chromatography is an excellent choice for a secondary purification step.[7]

  • Causality & Expertise: Sephadex LH-20 is a hydroxypropylated, cross-linked dextran gel that separates compounds based on a combination of size exclusion and partition chromatography.[8][9] When using a polar organic solvent like methanol as the mobile phase, smaller molecules like residual free sugars are eluted first, while the larger Lyoniside molecule is retained longer and elutes later.[7] This mechanism is orthogonal to the adsorption-based separation of macroporous resins, providing a powerful two-step purification strategy.

Q3: Can I use recrystallization to purify Lyoniside from sugar impurities?

Recrystallization can be an effective final polishing step if you have a semi-purified, highly concentrated fraction of Lyoniside.[10][11]

  • Causality & Expertise: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] As a hot, saturated solution cools, the compound of interest crystallizes out, leaving impurities behind in the solvent (mother liquor).[13] For this to work, you need to find a solvent system where Lyoniside has high solubility at high temperatures and low solubility at low temperatures, while the sugar impurities remain soluble at low temperatures. A mixture of solvents, such as ethanol-water or methanol-water, is often required.[14] However, if sugar concentrations are very high, they may co-crystallize or inhibit Lyoniside crystallization, making this method unsuitable for crude fractions.

Q4: How can I monitor the removal of sugar impurities during the purification process?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring your fractions.

  • TLC Visualization:

    • Plate: Silica gel 60 F254

    • Mobile Phase: A common system for glycosides is Ethyl Acetate - Methanol - Water - Formic Acid (e.g., 10:1.5:1:0.1 v/v/v/v). You will need to optimize the ratios for your specific separation.

    • Visualization: After developing the plate, visualize the spots under UV light (254 nm) to see UV-active compounds like Lyoniside. To visualize sugars, which are not UV-active, spray the plate with a p-anisaldehyde sulfuric acid or similar sugar-staining reagent and heat gently. Sugars will appear as distinct colored spots. Pure Lyoniside fractions should show a single spot under UV and no corresponding spots with the sugar stain. For quantitative analysis, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is the standard method, as RI detection is sensitive to sugars.[15][16]

Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during the column chromatography purification of Lyoniside.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Lyoniside from Sugars 1. Inappropriate Stationary Phase: Using silica gel directly on a very crude, aqueous extract can lead to poor resolution and column deactivation.[17] 2. Inappropriate Mobile Phase: The solvent system may be too polar, causing both Lyoniside and sugars to elute quickly together. Or it may be too non-polar, causing Lyoniside to remain strongly adsorbed.[18] 3. Column Overloading: Loading too much crude material onto the column exceeds its capacity, leading to broad, overlapping bands.[17]1. Use a Multi-Step Strategy: Start with macroporous resin for the initial bulk separation of sugars.[3][19] Follow with Sephadex LH-20 or reversed-phase (C18) chromatography for finer resolution.[7][20] 2. Optimize the Mobile Phase: Systematically test different solvent combinations using TLC first. For silica gel, try gradients of Chloroform-Methanol or Ethyl Acetate-Methanol-Water. For C18, use gradients of Water-Methanol or Water-Acetonitrile.[17] 3. Reduce Sample Load: For silica gel, a general rule is to load an amount of sample that is 1-5% of the stationary phase weight.[17]
Low or No Recovery of Lyoniside 1. Irreversible Adsorption: Lyoniside may be sticking permanently to the stationary phase, especially on highly active silica gel.[17] 2. Compound Degradation: The compound may be unstable in the chosen solvent system or on the stationary phase.1. Change Stationary Phase: Switch to a less active stationary phase like reversed-phase C18 silica or use Sephadex LH-20 which relies on milder separation mechanisms.[8][20] 2. Flush the Column: After your main gradient, flush the column with a very strong solvent (e.g., 100% Methanol or even a small percentage of water if compatible) to elute any strongly bound material.[17] 3. Check Stability: Before a large-scale run, spot your sample on a TLC plate, let it sit for an hour, and then develop it to see if any degradation spots have appeared.
Column Runs Too Fast or Too Slow (Channeling) 1. Poorly Packed Column: The presence of air bubbles or cracks in the stationary phase creates channels, leading to uneven solvent flow and very poor separation.[18]1. Repack the Column: Ensure you are using a proper slurry packing method. The stationary phase should be fully degassed and settled uniformly without any cracks or air pockets.[21] A well-packed column has a flat, level top surface.

Experimental Protocols

Protocol 1: Bulk Sugar Removal using Macroporous Resin

This protocol is designed for the initial cleanup of a crude aqueous or hydroalcoholic extract.

1. Materials:

  • Macroporous Resin (e.g., Diaion® HP-20, Amberlite® XAD series)
  • Glass column
  • Crude Lyoniside extract dissolved in deionized water
  • Solvents: Deionized water, Ethanol

2. Resin Preparation & Activation: [5]

  • Soak the required amount of dry resin in ethanol for 24 hours to swell and activate it.
  • Wash the resin thoroughly with deionized water in a beaker, decanting the fines, until the smell of ethanol is gone.

3. Column Packing:

  • Create a slurry of the activated resin in deionized water.
  • Pour the slurry into the glass column and allow it to settle, ensuring a uniform bed with no air bubbles. Drain the excess water until it is level with the top of the resin bed.

4. Adsorption (Loading):

  • Dissolve the crude extract in a minimal amount of deionized water.
  • Carefully load the sample solution onto the top of the column.
  • Allow the sample to flow into the resin bed.

5. Elution:

  • Wash Step (Sugar Removal): Elute the column with 3-5 bed volumes (BV) of deionized water. This will wash away the highly polar compounds, including free sugars and salts.[3] Collect these fractions and test with a TLC sugar stain to confirm.
  • Elution Step (Lyoniside Recovery): Elute the column with a stepwise gradient of ethanol in water (e.g., 20% EtOH, 50% EtOH, 80% EtOH), collecting fractions. Lyoniside is expected to elute in the mid-to-high ethanol fractions.
  • Monitor the fractions by TLC to identify those containing pure Lyoniside.

6. Regeneration:

  • Wash the resin with 100% ethanol followed by copious amounts of deionized water to prepare it for future use.
Protocol 2: Fine Purification with Sephadex LH-20

This protocol is for separating Lyoniside from remaining impurities after initial cleanup.

1. Materials:

  • Sephadex LH-20
  • Glass column suitable for low-pressure chromatography
  • Semi-purified Lyoniside fraction (dried and ready for dissolution)
  • Solvent: HPLC-grade Methanol

2. Resin Preparation & Column Packing: [9]

  • Swell the required amount of Sephadex LH-20 in methanol for at least 3 hours. Do not use a magnetic stirrer as it can break the beads.
  • Degas the slurry under vacuum to remove dissolved air.
  • Carefully pour the slurry into the column and allow it to pack under gravity or with a low-pressure pump. The final packed bed should be uniform and stable.
  • Equilibrate the column by washing with at least 2 BV of methanol.

3. Sample Application:

  • Dissolve the semi-purified Lyoniside fraction in a minimal volume of methanol (e.g., 1-2% of the column volume).
  • Filter the sample through a 0.45 µm syringe filter.
  • Carefully apply the sample to the top of the column bed.

4. Elution (Isocratic):

  • Elute the column with methanol at a slow, constant flow rate.[7]
  • Collect fractions of a consistent volume.
  • Expected Elution Order: Smaller molecules (sugars, small phenolics) will elute first. The larger Lyoniside molecule will be retained longer and elute in later fractions.[7]

5. Analysis:

  • Analyze the collected fractions by TLC (visualizing with both UV and a sugar stain) to identify the pure Lyoniside-containing fractions.
  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

General Purification Workflow

This diagram illustrates the logical flow from crude extract to purified Lyoniside, incorporating the key decision points and techniques discussed.

PurificationWorkflow CrudeExtract Crude Plant Extract (Lyoniside + Sugars + Other Impurities) MacroporousResin Step 1: Macroporous Resin Chromatography CrudeExtract->MacroporousResin Waste Waste: Free Sugars, Salts MacroporousResin->Waste Water Wash EnrichedFraction Enriched Lyoniside Fraction (Semi-Purified) MacroporousResin->EnrichedFraction Ethanol Elution TLC1 TLC Analysis: Check for residual sugars EnrichedFraction->TLC1 Sephadex Step 2: Sephadex LH-20 Chromatography TLC1->Sephadex Sugars Present FinalAnalysis Final Purity Check (HPLC, NMR) TLC1->FinalAnalysis No Sugars SugarFraction Early Fractions: Residual Sugars Sephadex->SugarFraction Isocratic Methanol PureLyoniside Pure Lyoniside Fractions Sephadex->PureLyoniside Isocratic Methanol PureLyoniside->FinalAnalysis

Caption: Logical workflow for the purification of Lyoniside.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting poor separation results.

TroubleshootingTree Start Problem: Poor Separation CheckLoad Was column overloaded? Start->CheckLoad CheckPacking Is column packed well? (No channeling) CheckLoad->CheckPacking No ReduceLoad Solution: Reduce sample load (1-5%) CheckLoad->ReduceLoad Yes CheckSolvent Is mobile phase optimized? CheckPacking->CheckSolvent Yes Repack Solution: Repack column carefully CheckPacking->Repack No CheckStationary Is stationary phase appropriate? CheckSolvent->CheckStationary Yes OptimizeSolvent Solution: Optimize with TLC first CheckSolvent->OptimizeSolvent No ChangeStationary Solution: Use orthogonal method (e.g., C18 or Sephadex) CheckStationary->ChangeStationary No

Caption: Decision tree for troubleshooting poor column separation.

References

  • Yue, H. L., et al. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column chromatography.
  • Restek Corpor
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14521039, Lyoniside. [Link]

  • ResearchGate. (2015). Can anybody help me to remove free sugars from crude plant extracts?[Link]

  • ResearchGate. (2025). Selection and optimisation of macroporous resin for separation of stilbene glycoside from Polygonum multiflorum Thunb. [Link]

  • CABI Digital Library. (n.d.). Study on the extraction and purification of iridoids from the active sites of protecting liver in Gentianella turkestanorum. [Link]

  • Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Wang, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1359-1367. [Link]

  • Sang, S., et al. (2001). Iridoid Glycosides from the Leaves of Morinda citrifolia. Journal of Natural Products, 64(6), 799-800. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Zhang, Q. W., et al. (2023). Iridoid-glycoside isolation and purification from Premna fulva leaves. Journal of Separation Science, 46(11), e202300059. [Link]

  • Lanlang Corp. (2019). What is macroporous resin column chromatography?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Fu, B., et al. (2010). Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. Natural Product Reports, 27(11), 1528-1544. [Link]

  • Li, Y., et al. (2024). Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro. Molecules, 29(5), 1083. [Link]

  • Prep-hplc.com. (n.d.). Sephadex LH-20. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ResearchGate. (2014). How does separation happen with the Sephadex LH-20 matrix?[Link]

  • Cytiva. (n.d.). Sephadex LH-20. [Link]

  • Agronomy Research. (2015). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. [Link]

  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods, 12(6), 1222. [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation of Lyoniside via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Lyoniside (Majoroside) is a bioactive aryltetralin lignan glycoside (C₂₇H₃₆O₁₂), specifically the 9-O-


-D-xyloside of (+)-lyoniresinol. In drug development and natural product standardization, confirming its identity is non-trivial due to the existence of close structural isomers such as Nudiposide  (its diastereomer) and its aglycone, Lyoniresinol .

This guide provides a self-validating NMR protocol to definitively confirm Lyoniside, distinguishing it from these "alternatives" (isomers and degradation products) through specific spectral fingerprints.

Comparative Analysis: Lyoniside vs. Structural Analogues

The primary challenge in verifying Lyoniside is distinguishing it from Nudiposide . Both share the same molecular formula and connectivity but differ in the stereochemistry of the tetralin core.

Table 1: Comparative NMR Spectral Fingerprints (CD₃OD, 500 MHz)

The following data represents the "Gold Standard" spectral performance for Lyoniside. Deviations from these shifts—particularly in the H-1/H-2/H-3 region—indicate the presence of the Nudiposide isomer.

PositionCarbon Type

(ppm)

(ppm) (Mult.,

in Hz)
Diagnostic Note
Aglycone Core
1CH42.54.35 (d, 6.0)Critical Stereochem Marker
2CH46.21.98 (m)Coupled to H-1 and H-3
3CH40.82.10 (m)
4CH₂33.62.65 (dd), 2.55 (dd)Benzylic methylene
6CH107.26.58 (s)Aromatic Ring A
2', 6'CH106.96.41 (s)Aromatic Ring B (Symmetric)
Functional Groups
3a (CH₂OH)CH₂64.53.50, 3.60Free hydroxyl group
9 (CH₂-O-Xyl)CH₂70.23.85, 3.55Glycosylation Site (Downfield shift vs Aglycone)
OMe (x4)CH₃56.5 - 60.53.34, 3.73, 3.844 distinct methoxy signals
Sugar (Xylose)
1'' (Anomeric)CH105.44.25 (d, 7.5)

-configuration
(

Hz)
2''-5''CH/CH₂66.8 - 77.83.10 - 3.80Complex overlapping region
Performance Comparison: Lyoniside vs. Alternatives
  • Vs. Nudiposide (Isomer):

    • Differentiation: The chemical shift of H-1 in Lyoniside typically resonates near 4.35 ppm , whereas in Nudiposide, slight conformational changes in the tetralin ring often shift this signal and alter the

      
       coupling constant.
      
    • Causality: Nudiposide is the diastereomer (often the enantiomeric aglycone with the same D-xylose). The different spatial arrangement affects the magnetic shielding of H-1 and H-2.

  • Vs. Lyoniresinol (Aglycone):

    • Differentiation: The aglycone lacks the anomeric proton signal (4.25 ppm) and the C-9 carbon signal appears significantly upfield (~60 ppm) due to the absence of the glycosylation effect (the

      
      -effect).
      

Experimental Protocol: Self-Validating Workflow

To achieve the resolution necessary for the data above, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of purified isolate in 0.6 mL of CD₃OD (Methanol-d4) .

    • Why: CD₃OD minimizes hydroxyl proton exchange broadening compared to DMSO-d₆ and provides sharp resolution for the sugar region.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to ensure field homogeneity.

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1H NMR: 64 scans, relaxation delay (d1) = 2.0s. Ensure distinct resolution of the aromatic singlets.

  • 13C NMR: 2048 scans minimum.

  • 2D HSQC: Essential for assigning the overlapping aliphatic protons (H-2, H-3, H-4).

  • 2D HMBC: Optimized for 8 Hz long-range coupling.

    • Validation Check: Look for the correlation between H-1'' (anomeric) and C-9 of the aglycone. This confirms the regiochemistry of the sugar attachment.

  • 2D NOESY: Mixing time = 500 ms.

    • Validation Check: Correlation between H-1 and H-2/H-3 defines the relative stereochemistry (trans/cis relationships) of the tetralin ring.

Structural Logic & Signaling Pathways

The confirmation of Lyoniside is a logical deduction process. The diagram below illustrates the decision tree used to rule out isomers and confirm the specific lignan glycoside structure.

Lyoniside_Elucidation Sample Unknown Purified Isolate H1_NMR 1H NMR Screening (Aromatic Singlets + Anomeric d) Sample->H1_NMR Aglycone_Type Aglycone ID: Aryltetralin Skeleton H1_NMR->Aglycone_Type 2x Ar-H Singlets Sugar_Type Sugar ID: Pentose (Xylose) vs Hexose H1_NMR->Sugar_Type Anomeric H (4.25 ppm) Linkage HMBC Correlation: H-1'' (Sugar) -> C-9 (Aglycone) Aglycone_Type->Linkage Sugar_Type->Linkage Stereochem NOESY/Coupling Analysis: H-1/H-2 Trans-relationship Linkage->Stereochem Confirmation CONFIRMED: Lyoniside Stereochem->Confirmation Matches (+)-Lyoniresinol pattern Alternative REJECT: Nudiposide or Isomer Stereochem->Alternative Deviant J-couplings

Figure 1: Structural elucidation logic flow for distinguishing Lyoniside from isomers.

Mechanism of Stereochemical Assignment

The distinction between Lyoniside and Nudiposide relies on the NOE correlations in the tetralin ring.

  • Lyoniside: H-1 (

    
    ) typically shows specific NOE correlations with H-3 or substituents that confirm the trans-trans or specific cis arrangement characteristic of the (+)-lyoniresinol backbone.
    
  • Coupling Constants: The doublet at H-1 (

    
     Hz) indicates the dihedral angle with H-2. A significant deviation (e.g., 
    
    
    
    Hz or
    
    
    Hz) would suggest a different relative configuration (pseudo-axial vs pseudo-equatorial), pointing towards an isomer.

References

  • PubChem. (2023). Lyoniside | C27H36O12.[1] National Library of Medicine. [Link]

  • Kanchanapoom, T., et al. (2001). Lignan glucosides from Acanthus ilicifolius. Phytochemistry. (Provides foundational NMR data for lyoniresinol glycosides). [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Standard for solvent referencing in CD3OD). [Link]

  • Ouyang, M. A., et al. (2007). Antioxidant Lignans from the Stems of Vaccinium myrtillus. (Confirming Xylose vs Glucose assignment). [Link]

Sources

Lyoniside Reference Standards: A Comprehensive Guide to Purity Assessment and Analytical Selection

Author: BenchChem Technical Support Team. Date: March 2026

Lyoniside (CAS: 34425-25-7;


) is a highly bioactive phenyltetralin lignan glycoside predominantly isolated from species such as Lyonia ovalifolia, Vaccinium myrtillus, and Saraca asoca [1]. In recent years, it has garnered significant attention in pharmacological research due to its potent anti-leishmanial properties, as well as its antioxidant and anti-obesity activities [2]. As drug development pipelines transition from crude botanical extracts to targeted molecular therapies, the demand for rigorously characterized Lyoniside reference standards has surged.

This guide objectively compares different grades of Lyoniside standards, details the mechanistic causality behind purity assessment methodologies, and provides self-validating analytical protocols for researchers and quality control (QC) professionals.

Comparative Analysis of Lyoniside Reference Standard Grades

Selecting the appropriate grade of Lyoniside is a critical determinant of experimental reproducibility. Using an under-characterized standard can lead to skewed


 values, while over-specifying purity for routine assays inflates research costs unnecessarily. We compare three primary tiers of standards:
  • Primary Reference Standard (PRS): Ultra-high purity (≥99.5%) validated orthogonally via quantitative NMR (qNMR), LC-MS, and Karl Fischer titration. This grade is essential for precise pharmacokinetic (PK) assays and absolute calibration.

  • Commercial Working Standard (CWS): Industry-standard purity (≥98.0%) validated primarily via HPLC-UV [3]. It represents the optimal balance of cost and reliability for routine batch-to-batch consistency checks.

  • Crude Extract Standard (CES): Enriched fractions (~90.0%) containing trace aglycones (e.g., lyoniresinol). Suitable only for preliminary in vitro screening where absolute quantitation is not required.

Quantitative Performance Comparison
ParameterPrimary Reference Standard (PRS)Commercial Working Standard (CWS)Crude Extract Standard (CES)
Target Purity (HPLC) ≥ 99.5%≥ 98.0%~ 90.0%
Absolute Quantitation qNMR CertifiedNot routinely performedNot performed
Moisture Content < 0.5% (Karl Fischer)< 2.0% (LOD)Variable
Trace Isomers/Aglycones < 0.1%< 1.0%~ 5.0 - 10.0%
Primary Application PK Studies, QSAR, CalibrationRoutine QC, HPTLC trackingPreliminary Bioassays
Cost Efficiency Low (Premium pricing)High (Optimal balance)Very High

Methodological Framework & Causality (The "Why")

A robust purity assessment cannot rely on a single analytical dimension. The physicochemical properties of Lyoniside dictate the analytical approach. Understanding the causality behind these parameters is what separates routine testing from expert-level analytical science.

  • Mobile Phase Acidification: Lyoniside possesses a highly substituted aromatic system with phenolic hydroxyl groups. At a neutral pH, these groups undergo partial ionization, causing severe chromatographic peak tailing and retention time shifts. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses this ionization, maintaining the molecule in a fully protonated, hydrophobic state. This is critical for generating the sharp, symmetrical peaks required for accurate integration [4].

  • Wavelength Selection: The aryltetralin lignan core exhibits a strong

    
     transition. Setting the UV detection wavelength to 280 nm maximizes the signal-to-noise ratio for Lyoniside while minimizing background interference from non-aromatic solvent impurities [4].
    
  • Orthogonal Validation (The Self-Validating Loop): HPLC-UV provides excellent relative chromatographic purity but is blind to non-chromophoric contaminants (e.g., residual moisture, inorganic salts). Therefore, a self-validating system must incorporate qNMR for absolute mass balance and LC-MS for structural confirmation (m/z 552) [5].

Workflow A Lyoniside Standard (Batch Sample) B Sample Prep (Acidified MeOH) A->B C HPLC-DAD (280 nm) Relative Purity B->C D LC-MS/MS Structural ID B->D E qNMR Analysis Absolute Purity B->E F Self-Validating Certificate of Analysis C->F Purity >98% D->F m/z 552 confirmed E->F Mass Balance

Multiplexed analytical workflow for Lyoniside reference standard validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate internal feedback loops (e.g., peak purity indexing) to validate the data generated in real-time.

Protocol 1: HPLC-DAD Purity Determination

This protocol utilizes Diode Array Detection (DAD) to ensure no hidden impurities are co-eluting with the main Lyoniside peak.

  • Diluent Preparation: Prepare a solution of Methanol:Water (70:30 v/v) containing 0.1% TFA.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-shock peak distortion at the column head.

  • Sample Preparation: Accurately weigh 5.0 mg of the Lyoniside standard and dissolve in 10 mL of the diluent (0.5 mg/mL). Sonicate for 5 minutes at room temperature.

  • Chromatographic Separation:

    • Column: C18 (4.6 mm × 300 mm, 5 µm, 100 Å). Causality: The extended 300 mm length provides the high theoretical plate count necessary to resolve Lyoniside from closely eluting isomers like lyoniresinol.

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and Methanol (B).

    • Flow Rate: 1.0 mL/min at 25°C.

  • Detection & Self-Validation (Peak Purity Indexing): Monitor the eluent at 280 nm using a DAD. Extract the UV spectra at the leading edge, apex, and trailing edge of the Lyoniside peak.

    • Validation Logic: If the three spectra do not perfectly overlay (Software Purity Match > 990), a co-eluting hidden impurity is present, invalidating the purity claim.

Protocol 2: HPTLC Orthogonal Validation

High-Performance Thin-Layer Chromatography (HPTLC) is used to ensure no highly retained impurities were permanently stuck on the HPLC column or eluted in the void volume [6].

  • Spotting: Apply 500 ng to 1500 ng of the Lyoniside sample per spot onto silica gel 60 F254 plates using an automated TLC sampler.

  • Development: Develop the plate in a twin-trough chamber saturated with Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v).

    • Causality: Formic acid prevents the phenolic groups of Lyoniside from tailing via secondary interactions with the slightly acidic silica surface.

  • Densitometric Scanning: Scan the developed plate at 254 nm.

    • Validation Logic: Compare the

      
       value and UV spectrum of the sample spot against a known Primary Reference Standard. A single, symmetrical spot confirms orthogonal purity.
      

Pharmacological Relevance of High-Purity Standards

The necessity for high-fidelity Lyoniside standards is best illustrated by its mechanism of action in infectious disease models. Lyoniside acts as a non-competitive inhibitor of Leishmania donovani topoisomerase IB (LdTopIB) [2]. It functions by stabilizing the enzyme-DNA cleavage complex, preventing strand religation, and inducing fatal double-strand breaks in the parasite's DNA.

Using a low-purity standard (e.g., a Crude Extract Standard) introduces structurally similar lignan aglycones. These impurities can competitively bind to the enzyme without stabilizing the cleavage complex, acting as antagonistic decoys. This artificially skews


 calculations, leading to irreproducible in vitro and in vivo efficacy data.

Mechanism Lyo Lyoniside (Active Lignan) Topo LdTopIB Enzyme (L. donovani) Lyo->Topo Non-competitive Complex Stabilized Cleavage Complex Topo->Complex Prevents Religation DSB Double-Strand DNA Breaks Complex->DSB Accumulation Death Apoptosis-like Parasite Death DSB->Death

Lyoniside-mediated inhibition pathway of Leishmania donovani Topoisomerase IB.

References

  • Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Phytochemistry Letters (2011). Available at:[Link]

  • The lignan glycosides lyoniside and saracoside poison the unusual type IB topoisomerase of Leishmania donovani and kill the parasite both in vitro and in vivo. Biochemical Pharmacology (2013). Available at:[Link]

  • Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box–Behnken design. Journal of Enzyme Inhibition and Medicinal Chemistry (2015). Available at:[Link]

  • Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method. National Center for Biotechnology Information (PMC) (2015). Available at:[Link]

Comparative Bioavailability Guide: Lyoniside vs. Lyoniresinol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development scientists. It synthesizes available physicochemical data with established pharmacokinetic principles for lignan glycosides to provide a comparative analysis of Lyoniside and its aglycone, Lyoniresinol.

Executive Summary

Lyoniside (the 9-O-β-D-xylopyranoside of lyoniresinol) and Lyoniresinol (the aglycone) represent a classic pharmacokinetic (PK) pairing in natural product drug discovery. While Lyoniside offers superior aqueous solubility suitable for formulation, it is pharmacologically latent until hydrolyzed. Lyoniresinol exhibits higher membrane permeability but suffers from rapid Phase II metabolism.

This guide details the mechanistic differences in their bioavailability, proposes a self-validating experimental workflow for their quantification, and visualizes the critical metabolic pathways governing their systemic exposure.

Key Comparative Metrics
FeatureLyoniside (Glycoside)Lyoniresinol (Aglycone)
Molecular Weight ~552.6 Da~420.5 Da
Solubility (Aq.) High (Hydrophilic sugar moiety)Low (Lipophilic aryl-tetralin core)
Permeability (LogP) Low (Poor passive diffusion)Moderate-High (Good passive diffusion)
Primary Absorption Negligible intact absorptionRapid passive diffusion in jejunum/ileum
Metabolic Fate Hydrolysis by gut microbiotaPhase II Conjugation (Glucuronidation)
Bioavailability Status Prodrug (Precursor)Active Metabolite (Systemic Agent)

Mechanistic Bioavailability & Metabolism

The bioavailability of Lyoniside is governed by the "Enteric Decoupling" mechanism. Unlike small lipophilic molecules, Lyoniside cannot passively diffuse through the enterocytes efficiently due to its bulky xylosyl group.

The Absorption Cascade
  • Ingestion: Lyoniside remains largely stable in the acidic gastric environment.

  • Hydrolysis: Upon reaching the distal ileum and colon, gut microbiota (specifically strains producing

    
    -xylosidase) cleave the glycosidic bond, releasing free Lyoniresinol.
    
  • Absorption: The liberated Lyoniresinol is lipophilic enough to cross the colonic epithelium.

  • First-Pass Metabolism: Once absorbed, Lyoniresinol undergoes extensive glucuronidation and sulfation in the liver, often leading to a "double-peak" phenomenon in plasma concentration curves due to enterohepatic recycling.

Visualization: Metabolic Pathway (Graphviz)

The following diagram illustrates the conversion and transport logic.

BioavailabilityPathway cluster_Lumen Intestinal Lumen cluster_Blood Systemic Circulation cluster_Liver Hepatic Metabolism Lyoniside_Oral Lyoniside (Oral Dose) (Hydrophilic) Microbiota Gut Microbiota (β-xylosidase activity) Lyoniside_Oral->Microbiota Transit to Colon Lyoniresinol_Free Lyoniresinol (Aglycone) (Lipophilic) Microbiota->Lyoniresinol_Free Hydrolysis Lyoniresinol_Plasma Lyoniresinol (Plasma) (Active Form) Lyoniresinol_Free->Lyoniresinol_Plasma Passive Diffusion (Absorption) PhaseII Phase II Enzymes (UGT/SULT) Lyoniresinol_Plasma->PhaseII First-Pass Effect Conjugates Glucuronides/Sulfates (Inactive Metabolites) Conjugates->Lyoniresinol_Free Enterohepatic Recycling (Biliary Excretion) PhaseII->Conjugates Conjugation

Caption: Figure 1. The metabolic trajectory of Lyoniside. Note the critical role of gut microbiota in activating the glycoside into the absorbable aglycone, Lyoniresinol.

Experimental Protocols for Comparative Profiling

Since direct head-to-head PK data is rare in open literature, the following protocols are designed to generate authoritative data. These protocols are self-validating: the detection of aglycone in the "Lyoniside-dosed" group confirms the hydrolysis mechanism.

Protocol A: Bioanalytical Method (LC-MS/MS)

Objective: Quantify Lyoniside and Lyoniresinol simultaneously in rat plasma.

  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo or Agilent 6400 series).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes. Lyoniside (polar) will elute earlier than Lyoniresinol (non-polar).

  • Mass Spectrometry (MRM Mode):

    • Lyoniside: Monitor transition m/z 553

      
       421 (Loss of xylose sugar).
      
    • Lyoniresinol: Monitor transition m/z 421

      
       [Fragment] (e.g., loss of methoxy group).
      
    • Internal Standard: Use a structurally similar lignan (e.g., Secoisolariciresinol) or deuterated analog.

  • Sample Preparation (Protein Precipitation):

    • Mix 50 µL Plasma + 150 µL Acetonitrile (containing IS).

    • Vortex 1 min, Centrifuge at 12,000 rpm for 10 min.

    • Inject Supernatant.

Protocol B: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine Absolute Bioavailability (


) and conversion rate.

Groups:

  • Group 1 (IV Control): Lyoniresinol (2 mg/kg, IV). Establishes baseline clearance.

  • Group 2 (Oral Aglycone): Lyoniresinol (10 mg/kg, PO). Tests direct absorption.

  • Group 3 (Oral Glycoside): Lyoniside (Equimolar dose, PO). Tests metabolic activation.

Workflow:

  • Dosing: Administer compounds to fasted Sprague-Dawley rats.

  • Sampling: Collect blood via jugular vein cannulation at 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Enzymatic Treatment (Crucial Step):

    • Divide plasma samples into two aliquots.

    • Aliquot A (Free): Process directly. Measures free active drug.

    • Aliquot B (Total): Treat with

      
      -glucuronidase/sulfatase (37°C, 2h) before extraction. Measures total absorbed drug (including metabolites).
      

Data Analysis:

  • Calculate

    
     for both Free and Total forms.
    
  • Bioavailability (

    
    ): 
    
    
    
    .
  • Metabolic Ratio:

    
     (in Group 3).
    

Predicted Pharmacokinetic Profiles

Based on lignan class behaviors (e.g., Podophyllotoxin, Secoisolariciresinol), the following profiles are expected:

ParameterLyoniside (PO)Lyoniresinol (PO)

Delayed (4–8 h)Rapid (0.5–1.5 h)

Low (Rate-limited by hydrolysis)High (Rapid absorption)
Curve Shape Flat, sustained release profileSharp peak, rapid elimination
Half-life (

)
Apparent

is long (flip-flop kinetics)
Short (rapid metabolism)
Double Peaks Likely (Enterohepatic recycling)Possible
Visualization: Theoretical Plasma Curves (Graphviz)

Caption: Figure 2.[1][2][3][4][5][6] Comparative kinetic behaviors. Lyoniresinol shows immediate absorption, while Lyoniside exhibits a "lag-time" followed by sustained release as it reaches the colonic microbiota.

Conclusion & Recommendations

For drug development purposes:

  • Formulation: Use Lyoniside if you require high aqueous solubility in the formulation and are targeting colonic delivery or sustained systemic release.

  • Potency: Use Lyoniresinol for in vitro screening or acute IV studies, as it is the bioactive ligand.

  • Bioanalysis: Always include a hydrolysis step (

    
    -glucuronidase) in plasma analysis to capture the massive pool of conjugated metabolites, which often represents >90% of the absorbed dose.
    

References

  • Biotransformation of Lignan Glycosides

    • Title: Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a valid
    • Source: ResearchGate / Journal of Planar Chrom
    • URL:

  • General Lignan Pharmacokinetics (Proxy Mechanism)

    • Title: Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans.
    • Source: PubMed / British Journal of Nutrition.
    • URL:

  • Glycoside vs.

    • Title: Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways.[7]

    • Source: PubMed Central (PMC).
    • URL:

  • LC-MS/MS Method Validation Standards

    • Title: Bioanalytical Method Valid
    • Source: FDA.gov.
    • URL:

Sources

Validating Lyoniside Anti-Inflammatory Effects vs. Standard Lignans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lyoniside Candidate Profile

Lyoniside (also known as Majoroside ) is a cyclolignan glycoside primarily isolated from Sanguisorba officinalis, Vaccinium myrtillus, and Cinnamomum species. While standard lignans like Secoisolariciresinol Diglucoside (SDG) are well-characterized for their antioxidant-driven anti-inflammatory activity, Lyoniside presents a distinct pharmacokinetic profile due to its specific glycosidic linkage and cyclolignan core.

This guide provides a rigorous framework for validating Lyoniside’s efficacy. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that directly target COX enzymes, Lyoniside functions as an upstream modulator of the NF-κB and MAPK signaling cascades . Successful validation requires demonstrating that Lyoniside inhibits nitric oxide (NO) production and cytokine release with an IC50 comparable to standard lignans (<50 µM) while maintaining high cell viability.

Chemical Profile & Comparative Efficacy[1][2]

To validate Lyoniside, it must be benchmarked against a Positive Drug Control (Dexamethasone) and a Structural Lignan Control (SDG or Pinoresinol).

Table 1: Comparative Performance Benchmarks

Data represents typical validation ranges based on RAW 264.7 macrophage assays.

FeatureLyoniside (Candidate) Standard Lignan (SDG/Sesamin) Dexamethasone (Positive Control)
Primary Target NF-κB (p65 translocation), p38 MAPKAntioxidant Scavenging, NF-κBGlucocorticoid Receptor (Genomic)
IC50 (NO Inhibition) Target: 10–45 µM 20–60 µM< 1 µM (nM range)
IC50 (DPPH Scavenging) ~41 µM (23 µg/mL) [1]~50–100 µMN/A (Non-scavenger)
Cytotoxicity (CC50) > 100 µM (High Safety Margin)> 100 µM> 100 µM
Selectivity Index (SI) Target: > 5.0 ~2–4> 100
Mechanism Specificity Blocks IκBα phosphorylationRedox balance modulationTransrepression of inflammatory genes

Analysis:

  • Potency: Lyoniside is not expected to match the nanomolar potency of Dexamethasone. Its value lies in a "soft" modulation of inflammation with fewer steroid-like side effects.

  • Success Criteria: A valid Lyoniside sample must demonstrate an NO inhibition IC50 significantly lower than its cytotoxic concentration (CC50). If IC50 > 50 µM, the compound is considered a weak anti-inflammatory agent.

Mechanistic Validation: The Signaling Pathway

Lyoniside exerts its effects by intercepting the signal transduction from TLR4 receptors before it results in gene transcription. The following diagram illustrates the specific blockade points (in red) that must be validated via Western Blot.

Diagram 1: Lyoniside Mechanism of Action (NF-κB/MAPK)

Lyoniside_Mechanism cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK 1/2 TAK1->ERK IKK IKK Complex TAK1->IKK Nucleus Nucleus: Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) p38->Nucleus JNK->Nucleus ERK->Nucleus IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation p65 NF-κB (p65/p50) Translocation IkBa->p65 Degradation releases p65 p65->Nucleus Lyoniside Lyoniside (Inhibitor) Lyoniside->p38 Inhibits Phosphorylation Lyoniside->IKK Blocks Activation

Caption: Lyoniside inhibits inflammation by blocking IKK activation (preventing IκBα degradation) and suppressing p38 MAPK phosphorylation, ultimately stopping nuclear translocation of NF-κB.[1][2][3][4]

Experimental Protocols for Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following protocols utilize self-validating controls.

Cell Culture & NO Inhibition Assay (The "Gold Standard")

Objective: Determine the IC50 of Lyoniside against Nitric Oxide release.

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium. Add Lyoniside (0, 5, 10, 20, 40, 80 µM) for 1 hour.

    • Control A: Vehicle (DMSO < 0.1%).

    • Control B: Dexamethasone (1 µM).

  • Stimulation: Add LPS (1 µg/mL) to all wells except "Blank". Incubate 24h.

  • Quantification (Griess Assay):

    • Mix 100 µL supernatant + 100 µL Griess reagent.

    • Incubate 10 min at Room Temp.

    • Measure Absorbance at 540 nm.

  • Viability Check (MTT/CCK-8): Perform on the remaining cells to ensure NO reduction is not due to cell death.

Western Blot Validation (Protein Expression)

Objective: Confirm the mechanism (iNOS/COX-2 suppression).

  • Lysis: Collect cells after 24h stimulation.[5][6] Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • iNOS & COX-2: Expect dose-dependent downregulation.

    • p-IκBα & p-p65: Expect reduced phosphorylation compared to LPS-only control.

    • β-actin: Loading control.

Diagram 2: Experimental Workflow

Protocol_Workflow cluster_Readouts Dual Readout System Step1 1. Seed RAW 264.7 (24h Incubation) Step2 2. Pre-treat w/ Lyoniside (1h) Step1->Step2 Step3 3. Stimulate w/ LPS (1 µg/mL, 24h) Step2->Step3 Supernatant Supernatant Step3->Supernatant Cells Adherent Cells Step3->Cells Griess Griess Assay (NO Quantification) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT/CCK-8 (Viability Check) Cells->MTT WB Western Blot (iNOS, COX-2, p-p65) Cells->WB

Caption: A dual-readout workflow ensures that anti-inflammatory efficacy (Supernatant) is distinguished from cytotoxicity (Cell Viability).

Critical Analysis & Limitations

When interpreting Lyoniside data, researchers must account for:

  • Purity vs. Glycosylation: Lyoniside is a glycoside.[7] Hydrolysis during extraction or in vivo metabolism (by gut microbiota) may convert it to its aglycone, Lyoniresinol . In vitro assays (RAW 264.7) do not mimic this metabolic conversion. Therefore, in vivo efficacy may differ from in vitro results due to the bioactivity of the aglycone metabolite.

  • Solubility: Unlike aglycones, Lyoniside has moderate water solubility due to the xylose moiety, but DMSO is still recommended for stock solutions. Ensure final DMSO concentration is < 0.1% to avoid false positives in inflammation assays.

  • Standardization: Natural isolates of Lyoniside from Vaccinium or Sanguisorba may contain trace tannins. Purity >98% (HPLC) is required to attribute activity solely to Lyoniside.

References

  • Szakiel, A., et al. (2011). Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus.[7][8] Phytochemistry Letters, 4(2), 138-143. Link

  • Li, Y. R., et al. (2018). Investigation of constituents from Cinnamomum camphora (L.) J. Presl and evaluation of their anti-inflammatory properties in lipopolysaccharide-stimulated RAW 264.7 macrophages.[5][9][10] Journal of Ethnopharmacology, 221, 37-47.[10] Link

  • Spelman, K., et al. (2006). Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators. Alternative Medicine Review, 11(2), 128-150. Link

  • Wang, J., et al. (2013). Anti-inflammatory lignans from the roots of Kadsura coccinea. Journal of Natural Products, 76(11), 2180-2187. Link

Sources

Safety Operating Guide

Lyoniside: Laboratory Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Stop and Verify: Before handling, confirm the chemical identity. There is a common nomenclature risk in databases between Lyoniside and other glycosides.

  • Chemical Name: Lyoniside (Major isomer: Lyoniresinol 3α-O-β-D-glucopyranoside)[1][2][3][4]

  • CAS Number: 34425-25-7 (Note: Do not confuse with Harpagoside, CAS 19210-12-9).[1][2][3][4]

  • Chemical Class: Lignan Glycoside / Triterpenoid derivative.[2]

  • Core Hazard: Bioactive phytochemical.[2] While often labeled with "Warning" (Acute Tox.[2] 4) rather than "Danger," it exhibits significant antifungal and cytotoxic activity.[2]

  • Disposal Principle: Zero Environmental Release. As a bioactive secondary metabolite, this compound must never be discharged into sanitary sewers.[2]

Chemical Identity & Hazard Assessment

To dispose of Lyoniside safely, you must understand its behavior in solution.[2] It is rarely used in kilogram quantities; most disposal scenarios involve milligram-scale research samples.[2][3][4]

PropertyDataOperational Implication
Molecular Formula C₂₇H₃₆O₁₂Organic, combustible.[1][2][3][4]
Solubility DMSO, Methanol, EthanolCritical: Waste stream is determined by the solvent, not just the solute.[1][2]
Bioactivity Cytotoxic, AntifungalCritical: Must be incinerated to destroy the pharmacophore.[2]
RCRA Status (US) Not P-listed or U-listedRegulated under "Generator Knowledge" —treat as hazardous due to toxicity.[1][2][3][4]

The "Why" Behind the Protocol: Lyoniside is a lignan.[5] Lignans are stable polyphenolic compounds.[2] Standard water treatment facilities are not designed to filter out complex bioactive glycosides.[2] If poured down the drain, these compounds can disrupt aquatic microbial ecosystems due to their antifungal properties. Therefore, High-Temperature Incineration is the only acceptable terminal disposal method.[1][2][3][4]

Waste Stream Decision Logic (Self-Validating System)

This protocol uses a "Solvent-First" logic.[2][3][4] Since Lyoniside is usually in solution, the flammability or toxicity of the solvent dictates the initial binning, while the Lyoniside content dictates the final destruction method (Incineration).

Scenario A: Solid Waste (Pure Powder)
  • Context: Expired stock or degraded lyophilized powder.[2]

  • Action:

    • Do not dissolve.[2] Keep as solid.

    • Place the original vial with cap tight into a clear, sealable secondary bag.

    • Label: "Solid Hazardous Waste - Toxic (Lyoniside)."

    • Disposal Bin: Solid Chemical Waste Drum (for Incineration).

Scenario B: Liquid Waste (Stock Solutions)
  • Context: Residual DMSO or Methanol stock.

  • Action:

    • Identify Solvent:

      • DMSO/Methanol/Ethanol: Segregate into Flammable/Organic Solvents stream.[2]

      • Aqueous Buffers: Segregate into Aqueous Toxic stream (Do not pour down sink).[2]

    • Labeling: Tag must list both the solvent (e.g., "Methanol 99%") and the solute ("Trace Lyoniside <1%").[2]

    • Disposal Bin: Flammable Waste Carboy (Red Can).

Scenario C: Contaminated Debris (The "Trace" Rule)
  • Context: Pipette tips, weighing boats, gloves.

  • Action:

    • Gross Contamination: If liquid is visible on the debris, place it in the Solid Hazardous Waste bin.

    • Trace/Dry: If the item is dry and only touched trace amounts, it may often be treated as standard lab trash unless your facility enforces "Zero Tolerance" for bioactive compounds (Recommended).[2]

    • Sharps: Any needle or glass contaminated with Lyoniside goes immediately into Sharps Container (Biohazard/Chemical Sharps), never trash.[2]

Visual Workflow: The Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

Lyoniside_Disposal Start Start: Lyoniside Waste State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Debris Contaminated Debris (Gloves, Tips) State->Debris Bin_Solid Solid Chemical Waste (Incineration) Solid->Bin_Solid Seal in bag SolventCheck Identify Solvent Liquid->SolventCheck Debris->Bin_Solid If visibly contaminated Halogen Halogenated? (DCM, Chloroform) SolventCheck->Halogen Yes Flammable Flammable? (MeOH, DMSO, EtOH) SolventCheck->Flammable Non-Halogenated Bin_Halo Halogenated Waste (Carboy) Halogen->Bin_Halo Bin_Flam Flammable Solvents (Carboy) Flammable->Bin_Flam Organic Bin_Aq Aqueous Toxic Waste (Carboy) Flammable->Bin_Aq Water/Buffer

Figure 1: Decision logic for segregating Lyoniside waste streams based on physical state and solvent compatibility.[1][2][3][4]

Spill Management Protocol

In the event of a spill (solid powder or liquid stock), follow the I.S.A.[1] (Isolate, Solubilize, Absorb) method.[1][2]

  • Isolate:

    • Evacuate the immediate area.

    • Don PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, safety goggles.[1][2]

  • Solubilize (For Powder Spills):

    • Do not dry sweep (creates dust).[2]

    • Cover the powder with a paper towel dampened with Ethanol or Methanol . Lyoniside is soluble in alcohols, which aids in lifting it off the surface.

  • Absorb:

    • Wipe up the material.[6]

    • Clean the surface three times (Triple Wipe) with Ethanol.[2]

  • Disposal:

    • Place all wipes and gloves used in the cleanup into a sealed plastic bag .

    • Dispose of the bag in the Solid Hazardous Waste drum.

Regulatory Compliance (RCRA/EPA Context)

While Lyoniside is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Generator Responsibility: You, as the researcher, know this is a bioactive agent. Therefore, you are legally required to characterize it as hazardous.[2]

  • Waste Code Assignment:

    • If dissolved in Methanol: D001 (Ignitable).[2]

    • If dissolved in Pyridine: D038 (Pyridine) + D001 .[2]

    • Pure Substance: Label as "Non-Regulated Toxic" (unless your local EHS assigns a state-specific code).[1][2][3][4]

References
  • PubChem. (n.d.).[2] Lyoniside Compound Summary (CID 14521039).[2] National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4] United States Department of Labor.[2] Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2022).[2] Hazardous Waste Generators: Categories and Requirements.[7] Retrieved from [Link][1][2][3][4]

Sources

Personal protective equipment for handling Lyoniside

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Lyoniside

Executive Summary

Lyoniside is a naturally occurring aryl tetralin lignan glycoside isolated from plants such as Vaccinium myrtillus (bilberry) and Saraca asoca (1). In pharmacological research, it acts as a potent inhibitor of Type IB DNA topoisomerase (LdTopIB), demonstrating significant antileishmanial, antifungal, and antioxidant properties (2). Because it disrupts DNA replication by stabilizing cleavage complexes and inducing double-strand breaks, laboratory personnel must treat Lyoniside as a biologically active hazard (3). This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling workflows to prevent occupational exposure.

Physicochemical and Hazard Profiling

Before designing a safety protocol, we must understand the physical and chemical properties of the compound. Lyoniside is typically supplied as a lyophilized powder. The primary occupational hazard is the aerosolization of this powder during weighing, followed by the risk of dermal absorption once solubilized in penetrating solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative and Physicochemical Data for Lyoniside

PropertyValue/DescriptionOperational Implication
CAS Number 34425-25-7Unique identifier for SDS cross-referencing.
Molecular Weight 552.6 g/mol ()Fine powder; high risk of aerosolization and inhalation.
Molecular Formula C27H36O12Highly oxygenated; stable under standard lab conditions.
Solubility DMSO, Pyridine, Methanol, EthanolRequires polar organic solvents; DMSO acts as a dermal carrier.
Biological Target Type IB DNA TopoisomeraseDNA-damaging agent; requires stringent containment.
IC50 (DPPH Assay) 23 μg/mLPotent radical scavenging/antioxidant activity.

Biological Mechanism and Hazard Justification

Understanding why Lyoniside is hazardous reinforces compliance with PPE protocols. Lyoniside selectively targets Type IB DNA topoisomerase, leading to an accumulation of DNA damage.

MOA Lyo Lyoniside (Lignan Glycoside) TopIB Type IB DNA Topoisomerase (LdTopIB) Lyo->TopIB Binds Active Site Cleavage Stabilizes Cleavage Complex (Inhibits Religation) TopIB->Cleavage Catalytic Inhibition DSB Double-Strand DNA Breaks Cleavage->DSB Accumulation of DNA Damage Apoptosis Apoptosis-Like Cell Death DSB->Apoptosis Triggers Cell Death

Lyoniside mechanism of action via Type IB Topoisomerase inhibition.

Causality-Driven PPE Selection

In laboratory safety, PPE is the final line of defense. The selection of PPE for Lyoniside is dictated by its physical state (powder vs. solution) and its biological mechanism of action.

  • Respiratory Protection: When handling the dry powder outside of a Class II Biological Safety Cabinet (BSC) or powder containment hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Lyoniside's low molecular weight and powder form make it easily airborne. Inhalation bypasses the stratum corneum, delivering the topoisomerase inhibitor directly to the highly vascularized pulmonary epithelium.

  • Dermal Protection (Double Gloving): Use standard nitrile gloves for powder handling. However, when preparing stock solutions in DMSO, double gloving with extended-cuff nitrile gloves (minimum 5 mil thickness) is required.

    • Causality: DMSO is a highly polar aprotic solvent that rapidly penetrates intact skin. If a spill occurs on the glove, the DMSO will carry the dissolved Lyoniside through the nitrile matrix. Double gloving provides a self-validating safety system: if the outer glove is compromised, it can be immediately doffed before the solvent breaches the inner glove.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Protects the mucosal membranes of the eyes from both airborne powder particulates and accidental splashes of concentrated DMSO stock solutions.

  • Body Protection: A closed-front, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a tight seal over the inner glove, preventing powder from settling on the forearms.

Experimental Protocols: Safe Handling and Solubilization

To maintain scientific integrity and safety, the following self-validating protocol must be used when preparing a 10 mM stock solution of Lyoniside.

Protocol 1: Preparation of 10 mM Lyoniside Stock Solution Objective: Safely transition Lyoniside from a high-inhalation-risk powder to a manageable liquid stock without exposing the operator. Prerequisites: Class II BSC or dedicated powder weighing hood, analytical balance, anti-static weigh boats, DMSO (anhydrous), micropipettes.

  • Preparation and Donning: Don closed-toe shoes, lab coat, splash goggles, and two pairs of nitrile gloves. Ensure the BSC is operational and certified.

  • Anti-Static Treatment: Wipe the interior of the BSC and the analytical balance with a static-dissipative wipe.

    • Causality: Static electricity can cause the fine Lyoniside powder to repel from the spatula and aerosolize.

  • Weighing: Tare an anti-static weigh boat. Carefully transfer 5.53 mg of Lyoniside powder using a micro-spatula.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Instead, bring the solvent to the powder. Add exactly 1.0 mL of anhydrous DMSO directly to the weigh boat or transfer the powder to a pre-tared amber glass vial before adding DMSO.

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. Inspect visually to ensure complete dissolution (the self-validating step to confirm no particulate remains).

  • Aliquotting: Divide the 10 mM stock into 50 μL aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Aliquotting prevents repeated freeze-thaw cycles, which can degrade the lignan glycoside, and minimizes the volume of hazardous liquid handled during subsequent experiments.

  • Doffing: Remove the outer gloves inside the BSC and dispose of them in a solid hazardous waste container. Remove the inner gloves after exiting the BSC. Wash hands with soap and water.

Spill Management and Disposal Plan

A robust laboratory must have a predefined operational plan for containment and disposal.

Protocol 2: Lyoniside Spill Decontamination

  • Solid Powder Spill:

    • Do NOT sweep. Sweeping aerosolizes the powder.

    • Don full PPE (including an N95 respirator if outside a hood).

    • Cover the spill with absorbent paper towels.

    • Gently wet the towels with 70% ethanol or water to solubilize and trap the dust.

    • Wipe from the perimeter inward. Dispose of towels in a sealed biohazard/chemical waste bag.

  • Liquid Spill (DMSO Stock):

    • Alert nearby personnel. DMSO spills evaporate slowly but carry the compound.

    • Don double nitrile gloves.

    • Apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

    • Collect the saturated absorbent and place it in a designated hazardous waste container.

    • Wash the area with a 10% bleach solution followed by soap and water to degrade any residual organic compounds.

Workflow Prep 1. Risk Assessment & PPE Donning Weigh 2. Powder Weighing (Enclosed Balance/BSC) Prep->Weigh Solubilize 3. Solubilization (e.g., in DMSO) Weigh->Solubilize Minimizes dust Exp 4. In Vitro/In Vivo Application Solubilize->Exp Safe liquid handling Decon 5. Decontamination & PPE Doffing Exp->Decon Waste 6. Hazardous Waste Disposal Decon->Waste Chemical containment

Standard operating workflow for handling Lyoniside powder and solutions.

References

  • Lyoniside | Antifungal Agent, MedChemExpress,
  • Lyoniside | C27H36O12 | CID 14521039, PubChem - NIH,
  • Lyoniside | CAS:34425-25-7, ChemFaces,
  • Lignan glycosides lyoniside and saracoside target type ib topoisomerase of leishmania donovani: potent antileishmanial activity in vitro and in vivo, ResearchG

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.